Suc-Ala-Glu-Pro-Phe-pNA TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H39F3N6O13 |
|---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1 |
InChI Key |
QUQXPSJYFGYAOX-DCPXIXLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Suc-Ala-Glu-Pro-Phe-pNA TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Glu-Pro-Phe-pNA TFA is a synthetic chromogenic peptide substrate designed for the sensitive and specific assay of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3][4] Pin1 is a critical enzyme in cellular signaling, regulating the conformation of proteins at phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. Its dysregulation is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying Pin1 signaling.
Core Concepts
Chemical Identity and Properties
This compound is the trifluoroacetate salt of the succinylated pentapeptide Ala-Glu-Pro-Phe, which is C-terminally linked to a p-nitroaniline (pNA) chromophore. The succinyl group at the N-terminus enhances solubility. The TFA salt form can influence the physical properties of the peptide, such as solubility, but does not alter its biological activity.[2]
Table 1: Physical and Chemical Properties
| Property | Value |
| Full Name | Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide Trifluoroacetate |
| Abbreviation | Suc-AEPF-pNA TFA |
| Molecular Formula | C34H42N6O11 · xCF3COOH |
| Appearance | White to off-white solid |
| Storage | Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
| Solubility | Soluble in DMSO. |
Mechanism of Action: The Chymotrypsin-Coupled Assay
The measurement of Pin1 isomerase activity using Suc-Ala-Glu-Pro-Phe-pNA relies on a coupled enzymatic reaction with chymotrypsin. The underlying principle is the stereospecificity of chymotrypsin for the trans isomer of the Pro-Phe peptide bond.
-
Pin1 Isomerization: In solution, the Ala-Glu-Pro-Phe-pNA substrate exists in both cis and trans conformations at the Glu-Pro bond. Pin1 catalyzes the conversion of the cis isomer to the trans isomer.
-
Chymotrypsin Cleavage: Chymotrypsin specifically cleaves the peptide bond C-terminal to the phenylalanine residue only when the preceding Glu-Pro bond is in the trans conformation.
-
Chromogenic Detection: Cleavage of the substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow chromophore. The rate of pNA release is directly proportional to the rate of Pin1-catalyzed isomerization and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
Quantitative Data
Table 2: Representative Kinetic Data for Pin1 with a Peptide Substrate
| Substrate | kcat/Km (nM⁻¹s⁻¹) | Enzyme | Assay Conditions | Reference |
| Ac–Phe–Phe–pSer–Pro–Arg–pNA | 0.00322 ± 0.00025 | Pin1 | Trypsin-coupled assay | [5] |
| Ac–Phe–Phe–pSer-d₃–Pro–Arg–pNA | 0.00271 ± 0.00034 | Pin1 | Trypsin-coupled assay | [5] |
| Ac–Phe–Phe–pSer–Pro-d₇–Arg–pNA | 0.00376 ± 0.00021 | Pin1 | Trypsin-coupled assay | [5] |
Note: The data presented is for a different peptide substrate and is intended to be illustrative of the types of kinetic parameters that can be determined for Pin1.
Experimental Protocols
Pin1 Isomerase Activity Assay using this compound
This protocol is adapted from established methods for measuring Pin1 activity using a chymotrypsin-coupled assay.
Materials:
-
This compound substrate
-
Recombinant human Pin1
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA
-
Substrate Stock Solution: Dissolve this compound in DMSO.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a working solution of Pin1 in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the desired concentration of Pin1 enzyme or inhibitor compound.
-
For the control (no Pin1) wells, add an equal volume of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time if screening for inhibitors.
-
-
Initiate the Reaction:
-
To each well, add the α-chymotrypsin solution to a final concentration of approximately 6 mg/mL.
-
Immediately add the this compound substrate to a final concentration of approximately 50 µM to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of pNA production can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
-
For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for Pin1 Isomerase Activity Assay.
Pin1 Signaling Pathway
Pin1 plays a pivotal role in various signaling pathways that are often hijacked in cancer, promoting cell proliferation, survival, and metastasis. Pin1's mechanism of action involves the isomerization of phosphorylated substrates, which can lead to their activation or stabilization.
Key pathways influenced by Pin1 include:
-
Cell Cycle Progression: Pin1 regulates the activity of key cell cycle proteins such as Cyclin D1, pRb, and E2F, promoting entry into and progression through the cell cycle.
-
Wnt/β-catenin Pathway: Pin1 can stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the expression of genes involved in cell proliferation.
-
NF-κB Signaling: Pin1 can enhance the activity of the NF-κB transcription factor, which promotes inflammation and cell survival.
-
Receptor Tyrosine Kinase (RTK) Signaling: Pin1 can modulate the signaling output from RTKs like EGFR by affecting the stability and activity of downstream effectors.
Caption: Overview of the Pin1 Signaling Pathway in Cancer.
Conclusion
This compound is a valuable tool for researchers studying the enzymatic activity of Pin1. Its use in a robust and sensitive chymotrypsin-coupled assay allows for the high-throughput screening of Pin1 inhibitors and the detailed characterization of its enzymatic kinetics. Understanding the role of Pin1 in cellular signaling is paramount for the development of novel therapeutics targeting cancer and other diseases where Pin1 activity is dysregulated. This guide provides the foundational knowledge and protocols to effectively utilize this important research tool.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Application of Suc-Ala-Glu-Pro-Phe-pNA TFA in Pin1 Enzyme Studies
Introduction: The Role of Pin1 and Its Chromogenic Substrate
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator in numerous cellular processes.[1] As a member of the parvulin family of peptidyl-prolyl cis-trans isomerases (PPIases), Pin1 is unique in its specific ability to catalyze the isomerization of peptide bonds involving a phosphorylated serine or threonine residue followed by a proline (pSer/Thr-Pro).[1][2][3] This isomerization acts as a molecular switch, altering the conformation of substrate proteins and thereby regulating their activity, stability, and localization.[4][5]
Dysregulation of Pin1 has been implicated in a variety of human diseases. Its overexpression is a hallmark of many cancers, where it promotes tumorigenesis by stabilizing oncoproteins like cyclin D1 and activating pro-proliferative signaling pathways.[1][4][6] Conversely, its downregulation is associated with neurodegenerative disorders such as Alzheimer's disease, where it plays a role in the processing of Tau and amyloid precursor protein (APP).[5] This central role in pathology makes Pin1 a compelling therapeutic target.
To facilitate the study of Pin1's catalytic activity and to screen for potential inhibitors, specific and reliable assays are required. The chromogenic substrate, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), is a widely utilized tool for this purpose.[7][8][9][10] This peptide mimics the pSer/Thr-Pro motif, allowing for a straightforward and quantitative assessment of Pin1 enzymatic function in a high-throughput format. This guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the use of Suc-Ala-Glu-Pro-Phe-pNA in Pin1 research.
Pin1: A Nodal Point in Cellular Signaling
Pin1 exerts its influence by integrating and modulating multiple signaling pathways crucial for cell cycle progression, proliferation, and apoptosis.[1][5] It functions as a catalyst that translates phosphorylation events into conformational changes, thereby controlling the fate of key phosphoproteins.[4][11] For instance, Pin1 can activate the β-catenin pathway, enhance the transcriptional activity of c-Jun following Ras signaling, and stabilize cyclin D1, all of which are critical events in cell cycle progression and oncogenesis.[4][12] Its ability to interact with and regulate components of the TGF-β, Hippo, and insulin signaling pathways further underscores its importance in cellular homeostasis and disease.[1][13]
Figure 1. Simplified diagram of Pin1's role in oncogenic signaling pathways.
Principle of the Chymotrypsin-Coupled Pin1 Activity Assay
The standard method for measuring Pin1 activity using Suc-Ala-Glu-Pro-Phe-pNA is a spectrophotometric, chymotrypsin-coupled assay.[14] The underlying principle relies on the conformational specificity of the protease α-chymotrypsin.
-
Substrate Conformation : In solution, the Suc-Ala-Glu-Pro-Phe-pNA peptide exists in an equilibrium between cis and trans conformations at the Glu-Pro peptide bond.[15]
-
Pin1-Catalyzed Isomerization : Pin1 specifically recognizes and catalyzes the conversion of the cis isomer to the trans isomer.[14][16] The rate of this conversion is the rate-limiting step in the overall reaction and is directly proportional to the concentration of active Pin1.
-
Chymotrypsin Cleavage : α-chymotrypsin rapidly and specifically cleaves the peptide bond C-terminal to Phenylalanine, but only when the preceding Glu-Pro bond is in the trans conformation.[14][15]
-
Signal Detection : Cleavage of the substrate releases the p-nitroanilide (pNA) chromophore. The appearance of this yellow product can be continuously monitored by measuring the increase in absorbance at or near 405 nm.[15]
This coupled enzymatic reaction provides a robust and continuous measure of Pin1 isomerase activity, making it ideal for kinetic studies and inhibitor screening.
Quantitative Analysis of Pin1 Enzyme Kinetics
To fully characterize Pin1 activity and the potency of its inhibitors, a set of key kinetic parameters must be determined. These values are essential for comparing enzyme efficiency, understanding inhibitor mechanisms, and guiding drug development efforts.
| Parameter | Symbol | Definition | Relevance in Pin1 Studies |
| Michaelis Constant | Km | The substrate concentration at which the reaction velocity is half of Vmax.[17] | Indicates the affinity of Pin1 for the Suc-Ala-Glu-Pro-Phe-pNA substrate. A lower Km signifies higher affinity.[17] |
| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[17] | Represents the maximum catalytic activity of the Pin1 enzyme under specific assay conditions. |
| Turnover Number | kcat | The number of substrate molecules converted to product per enzyme molecule per unit of time.[17] | Measures the intrinsic catalytic rate of a single Pin1 enzyme molecule when saturated with the substrate. |
| Catalytic Efficiency | kcat/Km | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product.[18] | Provides the most comprehensive measure of Pin1's enzymatic proficiency with the substrate. |
| Half-Maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor required to reduce the activity of Pin1 by 50%.[14] | A common and practical measure of an inhibitor's potency in a specific biochemical assay. |
| Inhibition Constant | Ki | The dissociation constant for the binding of an inhibitor to the enzyme.[14] | Represents the intrinsic binding affinity of an inhibitor to Pin1. It is a more fundamental value than IC50 as it is independent of substrate concentration.[14] |
Detailed Experimental Protocols
The following protocols provide a framework for measuring Pin1 activity and screening for inhibitors using the Suc-Ala-Glu-Pro-Phe-pNA substrate. Researchers should optimize concentrations and incubation times based on their specific enzyme preparation and experimental goals.
Protocol for Pin1 Enzymatic Activity Assay
This protocol is designed to determine the kinetic parameters (Km, Vmax) of Pin1.
Reagents and Materials:
-
Recombinant human Pin1
-
This compound salt
-
α-Chymotrypsin
-
Dimethyl sulfoxide (DMSO) for dissolving substrate
-
96-well, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of Suc-Ala-Glu-Pro-Phe-pNA (e.g., 10-20 mM) in DMSO. Store at -20°C.
-
Prepare a working solution of α-chymotrypsin (e.g., 6 mg/mL) in 1 mM HCl immediately before use.[14]
-
Prepare a working solution of Pin1 in Assay Buffer. Keep on ice.
-
-
Set Up Reaction Plate:
-
Add Assay Buffer to each well of a 96-well plate.
-
Create a serial dilution of the Suc-Ala-Glu-Pro-Phe-pNA substrate across the plate to achieve a range of final concentrations (e.g., 0-200 µM).
-
Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.
-
-
Initiate the Reaction:
-
Add the Pin1 enzyme solution to each well to start the isomerization reaction. The final concentration of Pin1 should be in the nanomolar range (e.g., 20-100 nM), to be optimized for a linear reaction rate.
-
Immediately add the α-chymotrypsin solution to each well.[14]
-
-
Data Acquisition:
-
Place the microplate in a plate reader pre-warmed to 25°C or 37°C.
-
Measure the increase in absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V0 against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17] A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for this purpose.[17]
-
Protocol for Pin1 Inhibitor Screening
This protocol is designed to determine the IC50 and Ki of a potential Pin1 inhibitor.
Figure 2. Experimental workflow for screening Pin1 inhibitors.
Procedure:
-
Prepare Reagents: Prepare reagents as described in section 5.1. Additionally, prepare a serial dilution of the test inhibitor in DMSO.
-
Pre-incubation Step:
-
In a 96-well plate, add Assay Buffer, the Pin1 enzyme, and varying concentrations of the test inhibitor (or DMSO for the control).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at room temperature or up to 12 hours at 4°C for covalent inhibitors) to allow for binding.[14][20]
-
-
Initiate and Measure Reaction:
-
Start the reaction by adding a mixture of the α-chymotrypsin and the Suc-Ala-Glu-Pro-Phe-pNA substrate. The substrate concentration should ideally be at or near its Km value for sensitive IC50 determination.
-
Immediately begin kinetic measurements of absorbance at 405 nm as described in section 5.1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[14]
-
Conclusion
The chromogenic substrate this compound is an invaluable tool for the quantitative study of the Pin1 enzyme. The chymotrypsin-coupled assay provides a sensitive, continuous, and high-throughput method for elucidating the kinetic properties of Pin1 and for identifying and characterizing novel inhibitors. The detailed protocols and principles outlined in this guide offer a robust framework for researchers in academia and industry to advance our understanding of Pin1 biology and to accelerate the development of therapeutics targeting this critical enzyme.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiological and Pathogenic Roles of Prolyl Isomerase Pin1 in Metabolic Regulations via Multiple Signal Transduction Pathway Modulations [mdpi.com]
- 14. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mechanistic insights into Pin1 peptidyl-prolyl cis-trans isomerization from umbrella sampling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. eurogentec.com [eurogentec.com]
An In-Depth Technical Guide to the Structure and Application of Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic peptide substrate, N-Succinyl-L-Alanyl-L-Glutamyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA). It details its chemical structure, its primary application as a substrate for the peptidyl-prolyl isomerase Pin1, and the experimental protocols for its use in biochemical assays. This guide is intended to be a valuable resource for researchers in academia and industry engaged in enzymology, drug discovery, and the study of cellular signaling pathways.
Core Structure and Chemical Properties
Suc-Ala-Glu-Pro-Phe-pNA is a synthetic pentapeptide derivative. The core structure consists of a sequence of five amino acids: Alanine (Ala), Glutamic acid (Glu), Proline (Pro), and Phenylalanine (Phe). The N-terminus is blocked by a succinyl (Suc) group, and the C-terminus is conjugated to a p-nitroanilide (pNA) moiety. The presence of the p-nitroanilide group is critical for its function as a chromogenic substrate, as its cleavage results in a yellow-colored product that can be quantified spectrophotometrically.[1][2][3]
Table 1: Chemical and Physical Properties of Suc-Ala-Glu-Pro-Phe-pNA
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈N₆O₁₁ | [1] |
| Molecular Weight | 682.68 g/mol | [1] |
| Synonyms | Suc-AEPF-pNA | [1] |
| Appearance | Lyophilized powder | [3] |
| Storage | Store at -20°C when lyophilized. In solution, use within one month when stored at -20°C to avoid loss of potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles. | [3] |
Mechanism of Action and Enzymatic Substrate for Pin1
Suc-Ala-Glu-Pro-Phe-pNA is a well-established chromogenic substrate for the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] Pin1 is a unique enzyme that specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a subsequent proline residue (pSer/Thr-Pro motif). This isomerization plays a critical regulatory role in a multitude of cellular processes by inducing conformational changes in its substrate proteins.
The enzymatic activity of Pin1 on Suc-Ala-Glu-Pro-Phe-pNA is typically measured using a coupled-enzyme assay with chymotrypsin. In this assay, Pin1 first catalyzes the cis-to-trans isomerization of the Glu-Pro peptide bond within the substrate. The resulting trans-isomer is then susceptible to cleavage by chymotrypsin, which hydrolyzes the peptide bond C-terminal to the Phenylalanine residue. This cleavage releases the p-nitroanilide (pNA) chromophore, which can be detected by monitoring the increase in absorbance at 405 nm.
Quantitative Data
Table 2: Representative Data from Pin1 Inhibition Assays
| Inhibitor | IC₅₀ | Kᵢ | Assay Conditions | Reference |
| BJP-06-005-3 | Not Reported | 48 nM (apparent) | GST-Pin1, 50 µM Suc-Ala-pSer-Pro-Phe-pNA, 6 mg/mL chymotrypsin in 35 mM HEPES (pH 7.8), 0.2 mM DTT, 0.1 mg/mL BSA. | [4] |
| BJP-02-118-2 | Not Reported | 2 µM (apparent) | Fluorescence polarization assay. | [4] |
| D-PEPTIDE | Not Reported | 20 nM | Not specified. |
Note: The assay for BJP-06-005-3 used a closely related phosphorylated substrate, Suc-Ala-pSer-Pro-Phe-pNA. The fundamental principle of the coupled assay remains the same.
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay for Pin1 Activity
This protocol is adapted from methodologies described for similar chromogenic substrates and is suitable for determining Pin1 activity and for screening potential inhibitors.[4]
Materials:
-
Recombinant human Pin1 (e.g., GST-Pin1)
-
Suc-Ala-Glu-Pro-Phe-pNA substrate
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Suc-Ala-Glu-Pro-Phe-pNA in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired final concentration (e.g., a working concentration of 50 µM).
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Dilute in Assay Buffer to the final working concentration (e.g., 6 mg/mL).
-
Dilute the Pin1 enzyme stock to the desired concentration in Assay Buffer.
-
-
Assay Setup (for inhibitor screening):
-
In a 96-well plate, add the desired concentrations of the test inhibitor compounds.
-
Add the diluted Pin1 enzyme to each well containing the inhibitor and incubate for a specified period (e.g., 12 hours at 4°C) to allow for binding.
-
-
Initiate the Reaction:
-
To start the enzymatic reaction, add the α-chymotrypsin solution to each well, followed immediately by the Suc-Ala-Glu-Pro-Phe-pNA substrate solution.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm over time. The rate of p-nitroanilide release is proportional to the Pin1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibitor screening, plot the reaction velocity as a function of inhibitor concentration to determine the IC₅₀ value.
-
The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Role of Pin1 in Cellular Signaling Pathways
Pin1 is a crucial regulator of numerous signaling pathways that are fundamental to cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Suc-Ala-Glu-Pro-Phe-pNA is a valuable tool for studying the enzymatic activity of Pin1 and for identifying inhibitors that can modulate these pathways.
Key Signaling Pathways Regulated by Pin1
-
Ras/AP-1 Signaling: Pin1 can regulate the activity of components in the Ras-activated MAPK cascade, ultimately influencing the activity of the AP-1 transcription factor, which is involved in cell proliferation.
-
Wnt/β-catenin Signaling: Pin1 can enhance the stability and nuclear accumulation of β-catenin, a key effector of the Wnt signaling pathway, which is critical for development and is often dysregulated in cancer.
-
PI3K/Akt Signaling: Pin1 can modulate the PI3K/Akt pathway, a central signaling cascade that controls cell growth, survival, and metabolism.
Conclusion
Suc-Ala-Glu-Pro-Phe-pNA is a valuable and widely used tool for the biochemical characterization of the peptidyl-prolyl isomerase Pin1. Its chromogenic properties enable a straightforward and continuous assay for measuring Pin1's catalytic activity. This technical guide provides a foundational understanding of its structure, mechanism of action, and application in experimental settings. The detailed protocol and overview of Pin1's role in cellular signaling are intended to facilitate further research into the function of this important enzyme and the development of novel therapeutics targeting Pin1-mediated pathologies.
References
An In-depth Technical Guide to the Chromogenic Substrate Suc-Ala-Glu-Pro-Phe-pNA and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide offers a detailed overview of the chromogenic peptide substrate Nα-Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) and its widely used analog, Suc-Ala-Ala-Pro-Phe-pNA. It clarifies their distinct enzymatic targets, provides supplier information, and presents a comprehensive experimental framework, including biochemical pathways and detailed protocols, with a focus on the chymotrypsin substrate.
Introduction to Chromogenic Peptide Substrates
Suc-Ala-Glu-Pro-Phe-pNA and its analog are synthetic peptides designed for quantitative enzyme assays. The core principle of their function lies in the C-terminal p-nitroanilide (pNA) group. In their intact state, these substrates are colorless. However, upon enzymatic cleavage of the peptide bond adjacent to the pNA moiety, yellow p-nitroaniline is released. The rate of this color change, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the activity of the target enzyme.
It is crucial to distinguish between two structurally similar peptides:
-
Suc-Ala-Glu-Pro-Phe-pNA : This peptide is a specific chromogenic substrate for the peptidylprolyl isomerase Pin1.[1][2][3] Its primary use is in evaluating the catalytic activity of Pin1 and in high-throughput screening for potential inhibitors of this enzyme.[1][2][3][4]
-
Suc-Ala-Ala-Pro-Phe-pNA : A close analog, this peptide is a well-established and widely used substrate for the serine protease α-chymotrypsin .[5] It is also effective for assaying other proteases with similar specificity, such as subtilisin and human leukocyte cathepsin G.[5][6]
Due to the extensive availability of research protocols and clear biological pathways, this guide will focus primarily on the application of Suc-Ala-Ala-Pro-Phe-pNA as a chymotrypsin substrate.
Supplier and Pricing Data
The following tables provide a summary of available suppliers for both peptides. Researchers should note that pricing and availability are subject to change and should be verified on the respective supplier's website.
Table 1: Suppliers for Suc-Ala-Glu-Pro-Phe-pNA TFA (Pin1 Substrate)
| Supplier | Product Name | CAS Number | Key Application |
| MedchemExpress | This compound | 128802-76-6[7] | Chromogenic substrate for Pin1.[1][4][8] |
| TargetMol | This compound | 128802-76-6 | Used to evaluate Pin1 catalytic activity.[2] |
| AdooQ Bioscience | Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6 | Purity reported as >99% by HPLC.[3] |
| Biosynth | Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6[7] | Recommended storage at < -15°C.[7] |
Table 2: Suppliers for Suc-Ala-Ala-Pro-Phe-pNA (Chymotrypsin Substrate)
| Supplier | Product Name | CAS Number | Example Pricing (USD) |
| Sigma-Aldrich | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4[9][10] | 25 mg: $107.00100 mg: $397.00[9] |
| Smolecule | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4[6] | Pricing available upon request. |
Biochemical Principle and Biological Pathway
The utility of Suc-Ala-Ala-Pro-Phe-pNA is rooted in its specific interaction with α-chymotrypsin, a key digestive enzyme.
α-Chymotrypsin is a serine endoproteinase that preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids, such as Phenylalanine (Phe).[11] The enzymatic action on the substrate releases the pNA chromophore, enabling quantitative analysis.
Caption: Cleavage of Suc-Ala-Ala-Pro-Phe-pNA by α-chymotrypsin.
Chymotrypsin plays an essential role in the breakdown of dietary proteins. It is synthesized in the pancreas as an inactive precursor, chymotrypsinogen, which prevents damage to the host tissues. Once secreted into the duodenum, chymotrypsinogen is proteolytically activated by trypsin. The now-active chymotrypsin proceeds to hydrolyze proteins into smaller peptides for subsequent absorption.
Caption: Activation cascade of chymotrypsin in the digestive system.
Detailed Experimental Protocol
This section outlines a standard methodology for a chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-pNA in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific needs.
-
Assay Buffer: Prepare a 0.1 M Tris buffer and adjust the pH to a range of 7.8 to 9.0.[12] For a pH 9.0 buffer, dissolve 12.11 g of Tris base in approximately 900 mL of deionized water, titrate the pH with HCl, and bring the final volume to 1 L.[12]
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO or N,N-dimethylformamide to create a concentrated stock solution (e.g., 50 mg/mL).[5][12] This solution should be stored in a light-protected container.[12]
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the final desired concentration (e.g., 1 mM).[12] Keep this solution protected from light by wrapping the container in aluminum foil.[12]
-
α-Chymotrypsin Solution: Reconstitute lyophilized chymotrypsin in a cold, slightly acidic solution (e.g., 1 mM HCl) for optimal stability.[11] Perform final dilutions to the working concentration in the assay buffer immediately prior to use.
The following flowchart details the steps for conducting the kinetic assay.
Caption: A step-by-step workflow for the chymotrypsin activity assay.
-
Instrument Setup: Pre-heat a microplate spectrophotometer to 37°C and set it to perform a kinetic read at 405 nm.[12]
-
Plate Loading: Add the substrate working solution to the wells of a clear, flat-bottom 96-well plate (e.g., 180 µL per well). Include control wells containing buffer and substrate but no enzyme to measure background hydrolysis.
-
Reaction Initiation: To start the reaction, add the diluted chymotrypsin solution (e.g., 20 µL) to each well.
-
Data Acquisition: Immediately place the plate into the reader and begin recording the absorbance at 405 nm at regular intervals (e.g., every 20 seconds) for a total of 3-5 minutes.[12]
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope (ΔA405/min) of the linear portion of this curve.
-
Use the Beer-Lambert equation (A = εcl) to convert the rate of absorbance change into the rate of p-nitroaniline formation. A commonly accepted molar extinction coefficient (ε) for p-nitroaniline is 8,800 M⁻¹cm⁻¹.[5]
-
Enzyme activity is typically expressed in units/mL, where one unit corresponds to the amount of enzyme that catalyzes the formation of 1.0 µmol of p-nitroaniline per minute under the defined assay conditions.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 [smolecule.com]
- 7. Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6 | SAP-3947-PI [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-琥珀酰-丙酰氨-丙酰氨-脯酰氨-苯丙氨酸对硝基酰苯胺 - 25,100,250,500 mg,聚乙烯瓶封装 [sigmaaldrich.com]
- 10. Sigma Aldrich Fine Chemicals Biosciences N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Fisher Scientific [fishersci.com]
- 11. promega.com [promega.com]
- 12. fao.org [fao.org]
Pin1 Substrate Specificity and the Role of Suc-Ala-Glu-Pro-Phe-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of cellular signaling, acting on a specific subset of phosphorylated proteins. Its unique function lies in its ability to catalyze the isomerization of pSer/Thr-Pro motifs, a post-translational modification that can profoundly alter a substrate's conformation, activity, stability, and subcellular localization. This technical guide provides an in-depth exploration of Pin1's substrate specificity, the enzymatic assays used to measure its activity, with a particular focus on the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA, and its role in key signaling pathways implicated in human diseases such as cancer and Alzheimer's. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction to Pin1: Structure and Function
Pin1 is a unique enzyme that specifically recognizes and isomerizes the peptide bond between a phosphorylated serine or threonine residue and a proline (pSer/Thr-Pro motif).[1][2][3] This isomerization between the cis and trans conformations of the prolyl bond can act as a molecular switch, influencing the function of a multitude of proteins involved in diverse cellular processes.[4]
Human Pin1 is a small, 18-kDa protein composed of two distinct domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain, connected by a flexible linker.[3]
-
WW Domain: This domain is responsible for substrate recognition and binding. It specifically interacts with the pSer/Thr-Pro motif, thereby recruiting the substrate to the enzyme.[3]
-
PPIase Domain: This catalytic domain carries out the cis-trans isomerization of the prolyl bond.[3]
This two-domain architecture allows for a "double-check" mechanism, ensuring high specificity for its phosphorylated substrates.
Pin1 Substrate Specificity: The pSer/Thr-Pro Motif
The primary determinant of Pin1 substrate specificity is the presence of a phosphorylated serine or threonine residue immediately preceding a proline residue.[1][2][3] This motif is a common target for proline-directed kinases such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase 3β (GSK-3β). Consequently, Pin1 is strategically positioned to regulate the downstream effects of these key signaling kinases.
While the pSer/Thr-Pro motif is essential, the surrounding amino acid sequence can also influence binding affinity and catalytic efficiency. However, Pin1 exhibits a degree of promiscuity regarding these flanking residues.
Quantitative Analysis of Pin1 Activity and Substrate Binding
The enzymatic activity and substrate binding affinity of Pin1 can be quantified using various biochemical and biophysical techniques. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters for characterizing enzyme kinetics, with the kcat/Km ratio representing the catalytic efficiency. The dissociation constant (Kd) is used to quantify the binding affinity between Pin1 and its substrates.
| Substrate | Method | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Kd (µM) | Reference |
| Suc-AEPF-pNA | Protease-coupled assay | - | - | 380 | - | --INVALID-LINK-- |
| WFYpSPRLKK | NMR Titration | - | - | - | 800 | --INVALID-LINK-- |
| pAPP659-682 (cis isomer) | NMR Lineshape Analysis | 160 | 1.3 | 8125 | - | --INVALID-LINK-- |
| pAPP659-682 (trans isomer) | NMR Lineshape Analysis | 630 | 5.1 | 8100 | - | --INVALID-LINK-- |
Note: The table provides a selection of available data. Km and kcat values can vary depending on the specific assay conditions.
Experimental Protocols
Pin1 Isomerase Activity Assay using Suc-Ala-Glu-Pro-Phe-pNA
This is a continuous spectrophotometric assay that couples the cis-to-trans isomerization of a peptide substrate by Pin1 to its cleavage by a second enzyme, chymotrypsin. Chymotrypsin specifically cleaves the peptide bond C-terminal to phenylalanine only when the preceding Ala-Pro bond is in the trans conformation. The cleavage releases p-nitroaniline (pNA), which can be monitored by the increase in absorbance at 405 nm.[2] While the canonical Pin1 substrate is phosphorylated, this assay utilizes an unphosphorylated peptide, Suc-Ala-Glu-Pro-Phe-pNA, which can still be a substrate, albeit with different kinetics. This assay is particularly useful for high-throughput screening of Pin1 inhibitors.
Materials:
-
Recombinant human Pin1
-
Suc-Ala-Glu-Pro-Phe-pNA (substrate)
-
α-Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Suc-Ala-Glu-Pro-Phe-pNA in an appropriate solvent (e.g., DMSO) to make a stock solution. Further dilute in assay buffer to the desired final concentration.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute in assay buffer to the final working concentration.
-
Dilute recombinant Pin1 in assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Pin1 enzyme (or buffer for control)
-
Test compound (for inhibitor screening) or vehicle
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution (Suc-Ala-Glu-Pro-Phe-pNA) to all wells to start the reaction.
-
Immediately add the α-chymotrypsin solution to all wells.
-
-
Data Acquisition:
-
Place the plate in the spectrophotometer and immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Pin1 Binding
Fluorescence polarization is a powerful technique to measure the binding affinity between Pin1 and a fluorescently labeled peptide substrate in a homogenous solution.[5][6][7][8] The principle is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low polarization of the emitted light. When it binds to the much larger Pin1 protein, its rotation slows down, leading to an increase in the polarization of the emitted light.
Materials:
-
Recombinant human Pin1
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled pSer/Thr-Pro peptide)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Black, non-binding surface 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.
-
Prepare a serial dilution of Pin1 in the binding buffer.
-
-
Assay Setup:
-
In a black microplate, add a fixed concentration of the fluorescently labeled peptide to all wells.
-
Add increasing concentrations of Pin1 to the wells. Include a control well with only the fluorescent peptide (no Pin1) to measure the baseline polarization.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the Pin1 concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Pin1 in Cellular Signaling Pathways
Pin1 is a central regulator in numerous signaling pathways that are crucial for normal cellular function and are often dysregulated in disease.
Cell Cycle Regulation
Pin1 plays a pivotal role in controlling the cell cycle by regulating the activity of key cell cycle proteins.[1][9][10]
Caption: Pin1's role in regulating the G1/S and G2/M cell cycle checkpoints.
In the G1/S transition, Pin1 stabilizes Cyclin D1, a key activator of CDK4/6, which in turn phosphorylates and inactivates the tumor suppressor Retinoblastoma protein (Rb). This allows the transcription factor E2F to activate genes required for S-phase entry.[10] At the G2/M transition, Pin1 activates the phosphatase Cdc25 and inhibits the kinase Wee1, both of which control the activity of the master mitotic kinase CDK1/Cyclin B.[10]
Tau Phosphorylation in Alzheimer's Disease
In Alzheimer's disease, the microtubule-associated protein Tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles. Pin1 plays a protective role by binding to phosphorylated Tau at the pThr231-Pro motif and catalyzing its isomerization.[11][12][13][14][15] This conformational change facilitates the dephosphorylation of Tau by the phosphatase PP2A, thereby restoring Tau's ability to bind to microtubules and preventing its aggregation.[4][12]
Caption: Pin1's protective role in the Tau phosphorylation pathway.
Wnt/β-catenin Signaling in Cancer
The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, leading to increased cell proliferation and survival. Pin1 is often overexpressed in cancer and contributes to the stabilization and nuclear accumulation of β-catenin.[16][17][18][19][20][21] Pin1 binds to phosphorylated β-catenin, preventing its interaction with the destruction complex (composed of APC, Axin, and GSK3β), which would otherwise lead to its ubiquitination and proteasomal degradation.
Caption: Pin1's role in the activation of the Wnt/β-catenin signaling pathway.
Conclusion
Pin1's unique substrate specificity for pSer/Thr-Pro motifs places it at the nexus of numerous signaling pathways that are fundamental to cellular homeostasis. The ability to accurately measure its enzymatic activity and binding affinity is crucial for understanding its biological roles and for the development of therapeutic inhibitors. The chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA, in conjunction with a protease-coupled assay, provides a valuable tool for high-throughput screening of Pin1 modulators. A deeper understanding of Pin1's intricate regulatory networks will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pin1 colocalization with phosphorylated tau in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 13. The prolyl isomerase Pin1 restores the function of Alzheimer-associated phosphorylated tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isomerase Pin1 Stimulates Dephosphorylation of Tau Protein at Cyclin-dependent Kinase (Cdk5)-dependent Alzheimer Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of beta-catenin signaling in prostate cancer by peptidyl-prolyl isomerase Pin1-mediated abrogation of the androgen receptor-beta-catenin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
Technical Guide: High-Throughput Discovery of Novel Pin1 Inhibitors Using Protease-Coupled Chromogenic Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Pin1 as a Critical Oncogenic Regulator
The human peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a subset of cellular proteins.[1][2] This catalytic action induces conformational changes that profoundly impact substrate protein function, stability, and subcellular localization.[3] Pin1 acts as a critical molecular switch, fine-tuning the output of proline-directed phosphorylation events, which are central to many signaling pathways.[1]
Numerous studies have demonstrated that Pin1 is overexpressed or hyperactivated in a wide range of human cancers, and its levels often correlate with tumor grade and poor patient prognosis.[1][4][5] It functions as a master regulator of oncogenesis by amplifying cancer-driving pathways.[4] Pin1 activates numerous oncoproteins (e.g., Cyclin D1, c-Myc, NOTCH1) and inactivates various tumor suppressors (e.g., PML, p53), thereby contributing to at least ten of the established hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppression, and activation of invasion and metastasis.[4][6] Given its central role in tumorigenesis and its dispensability for normal cell viability, Pin1 has emerged as a high-priority target for anti-cancer drug development.[7]
However, the discovery of potent and cell-permeable Pin1 inhibitors has been challenging.[8] Early inhibitors often mimicked the phosphorylated substrate, leading to poor cellular uptake.[9] This necessitates robust and efficient high-throughput screening (HTS) methodologies to identify novel chemical scaffolds that can effectively target Pin1 in a cellular context. This guide provides a technical overview of a protease-coupled chromogenic assay, a powerful HTS method for discovering novel Pin1 inhibitors.
The Pin1 Signaling Network in Cancer
Pin1 does not act in isolation but rather as a central hub in the oncogenic signaling network.[10] Its activity is downstream of proline-directed kinases such as CDKs, MAPKs, and GSK3β.[10] These kinases "write" the signal by phosphorylating substrates on Ser/Thr-Pro motifs, and Pin1 then "reads" and processes this signal through isomerization, determining the ultimate fate of the phosphoprotein.[3][10]
Key oncogenic pathways amplified by Pin1 include:
-
Cell Cycle Progression: Pin1 enhances the nuclear accumulation and stability of Cyclin D1, a pivotal regulator that promotes cell cycle progression.[3][6]
-
NOTCH Signaling: Pin1 boosts the cleavage and stability of the NOTCH1 receptor, promoting the self-renewal of cancer stem cells.[1][10]
-
TGF-β Signaling: Pin1 interacts with phosphorylated Smad2/3, inducing migration and invasion in cancer cells.[6]
-
Receptor Tyrosine Kinase (RTK) Signaling: Pin1 is implicated in pathways downstream of RTKs, often stabilizing key signaling nodes and transcription factors.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 9. researchgate.net [researchgate.net]
- 10. arts.units.it [arts.units.it]
The Central Role of Pin1 in Cellular Signaling: A Technical Guide for Researchers
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that plays a pivotal role in regulating cellular signaling by catalyzing the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2][3] This conformational change acts as a molecular switch, profoundly altering the substrate protein's function, stability, subcellular localization, and interactions.[3][4] Pin1 is a master regulator of a vast network of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5][6][7] Its dysregulation is deeply implicated in the pathogenesis of major human diseases, particularly cancer and Alzheimer's disease, making it a critical target for therapeutic development.[8][9][10] This guide provides an in-depth examination of Pin1's mechanism, its role in key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
The Core Mechanism of Pin1
Pin1 is a highly conserved, relatively small enzyme composed of two principal domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain.[4][11]
-
WW Domain: This domain functions as a phosphoprotein-binding module, specifically recognizing and docking onto pSer/Thr-Pro motifs within substrate proteins.[4][11][12]
-
PPIase Domain: This catalytic domain is responsible for the isomerization of the peptide bond preceding the proline residue, converting it between cis and trans conformations.[11][13]
This two-domain structure allows Pin1 to first bind its phosphorylated substrate and then catalytically modify its conformation. This post-phosphorylation regulatory step is a unique mechanism that adds a critical layer of control to signaling pathways driven by proline-directed kinases like CDKs, MAPKs, and GSK3β.[3][14][15]
Pin1 in Key Cellular Signaling Pathways
Pin1's ability to regulate protein conformation positions it as a central hub in numerous signaling networks. It often functions as an amplifier, sustaining signals initiated by upstream kinases.
Cell Cycle Regulation
Pin1 is a master regulator of the cell cycle, influencing progression through all its phases by targeting key regulatory proteins.[6][14][16]
-
G1/S Transition: Pin1 promotes the G1/S transition through a positive feedback loop involving the Retinoblastoma protein (Rb) and the transcription factor E2F.[14][16] Pin1 binds to hyperphosphorylated Rb, facilitating the release of E2F.[14] Activated E2F then transcriptionally upregulates Pin1, creating a feed-forward loop that drives cell cycle entry.[14] Additionally, Pin1 enhances the stability and nuclear accumulation of Cyclin D1, a critical protein for G1 progression.[16][17][18]
-
G2/M Transition: Pin1 interacts with and regulates multiple mitotic proteins, including Cdc25C, Wee1, and Polo-like kinase 1 (PLK1), to ensure proper entry into mitosis.[16][19] Its activity is essential for the complete activation of the Cyclin B-CDK1 complex that initiates cell division.[16][19]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is crucial for development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Pin1 is a potent positive regulator of this pathway.[3] It binds directly to phosphorylated β-catenin, stabilizing it by preventing its interaction with the degradation complex (containing APC and GSK3β).[3][11] This isomerization by Pin1 leads to the accumulation of β-catenin in the cytoplasm, facilitating its translocation to the nucleus.[11] In the nucleus, β-catenin co-activates TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[11][20]
NF-κB Pathway
The NF-κB pathway is a central mediator of inflammation, immunity, and cell survival. Pin1 enhances NF-κB signaling by directly targeting its p65/RelA subunit.[21][22] Upon stimulation by cytokines like TNFα, Pin1 binds to phosphorylated p65 at the pThr254-Pro motif.[22] This interaction inhibits p65's association with its inhibitor, IκBα, leading to increased nuclear accumulation and stability of p65.[22] By preventing p65 degradation, Pin1 potentiates its transcriptional activity, leading to the upregulation of inflammatory and pro-survival genes like IL-8 and VCAM-1.[21][23]
p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that acts as a "guardian of the genome." Pin1's interaction with p53 is complex and context-dependent. In response to genotoxic stress, DNA damage leads to the phosphorylation of p53 on Ser/Thr-Pro motifs, facilitating its interaction with Pin1.[24] Pin1-mediated isomerization then stimulates p53's DNA-binding activity and its ability to transactivate target genes involved in cell cycle arrest and apoptosis.[24][25] Pin1 can also promote apoptosis by mediating p53's dissociation from its inhibitor, iASPP.[25] However, while Pin1 enhances wild-type p53's tumor-suppressive functions, it can also stabilize and promote the oncogenic "gain-of-function" activities of mutant p53, a situation common in human cancers.[26]
Quantitative Analysis of Pin1-Substrate Interactions
The interaction of Pin1 with its substrates and its catalytic efficiency can be quantified. Binding affinity is often measured by the dissociation constant (KD), where a lower value indicates stronger binding. Catalytic activity is measured by the rate of isomerization.
Table 1: Pin1 Substrate Binding Affinities (KD)
| Substrate Peptide | Phosphorylation Site | KD (μM) | Method | Reference |
|---|---|---|---|---|
| Cdc25C-derived | pThr48 | ~1-5 | NMR | [27] |
| Tau-derived | pThr231 | ~14 | Isothermal Titration Calorimetry (ITC) | N/A |
| Generic pSer-Pro | pSer | ~10-20 | Fluorescence Polarization | N/A |
| Generic pThr-Pro | pThr | ~5-15 | Fluorescence Polarization | N/A |
(Note: Specific KD values can vary significantly based on the peptide sequence, experimental conditions, and measurement technique.)
Table 2: Pin1 Catalytic Activity
| Substrate | Pin1 Variant | Relative Activity (% of Wild-Type) | Method | Reference |
|---|---|---|---|---|
| WFYpSPR-pNA | Wild-Type | 100% | Spectrophotometry | [28] |
| pCDC25c | Wild-Type | 100% | NMR (EXSY) | [29] |
| pCDC25c | R68A/R69A | No detectable activity | NMR (EXSY) | [29] |
| FFpSPR | Wild-Type | 100% | NMR (EXSY) | [29] |
| FFpSPR | K63A | ~5% | NMR (EXSY) | [29] |
(Note: Activity is often reported as kcat/KM or as a relative rate compared to a wild-type control. The R68/69A mutations are in the WW domain, affecting binding, while K63A is in the catalytic PPIase domain.)
Key Experimental Protocols
Studying the function of Pin1 requires a combination of biochemical, molecular, and cellular biology techniques.
Co-Immunoprecipitation (Co-IP) to Detect Pin1-Substrate Interaction
This protocol is used to determine if Pin1 physically interacts with a putative substrate protein within a cell.
Methodology:
-
Cell Lysis: Culture cells to ~90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the protein of interest (e.g., anti-β-catenin) or an isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Pin1 to detect its presence in the immune complex.
In Vitro Isomerase Assay
This assay directly measures the catalytic activity of recombinant Pin1 on a synthetic phosphopeptide substrate.
Methodology:
-
Substrate Preparation: Synthesize a short peptide corresponding to the Pin1 binding site on a substrate, containing a pSer/Thr-Pro motif followed by a p-nitroanilide (pNA) group.
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer (e.g., 35 mM HEPES). Add the peptide substrate to the buffer.
-
Protease Coupling: Add chymotrypsin to the reaction. Chymotrypsin can only cleave the peptide when the pSer/Thr-Pro bond is in the trans conformation, releasing the pNA chromophore.
-
Initiate Reaction: Add purified, recombinant Pin1 to the wells to initiate the isomerization reaction from cis to trans.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm over time using a plate reader. The rate of increase in absorbance is directly proportional to the rate of Pin1-catalyzed isomerization.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve. This can be used to determine kinetic parameters like kcat and KM.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to measure how Pin1 affects the transcriptional activity of its downstream effectors, such as NF-κB or β-catenin/TCF.
Methodology:
-
Plasmid Construction: Clone a promoter containing response elements for a specific transcription factor (e.g., TCF-responsive elements for β-catenin) upstream of a firefly luciferase reporter gene.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with three plasmids:
-
The firefly luciferase reporter plasmid.
-
An expression plasmid for Pin1 (or a Pin1 shRNA/siRNA for knockdown).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Culture and Lysis: Culture the transfected cells for 24-48 hours. If applicable, treat with an agonist (e.g., Wnt3a) to stimulate the pathway. Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between control cells and cells overexpressing or depleted of Pin1 to determine its effect on transcription.
Conclusion and Therapeutic Implications
Pin1 is a critical transducer of phosphorylation signaling, acting as a molecular amplifier for a multitude of pathways that govern cell fate.[5] Its central role and frequent overexpression in cancer make it an attractive therapeutic target.[2][30] The development of small-molecule inhibitors that can block either the WW substrate-binding domain or the catalytic PPIase domain is an active area of research.[7][9][31] Such inhibitors have the potential to simultaneously disrupt multiple oncogenic pathways—including cell proliferation, survival, and metastasis—offering a powerful strategy for treating aggressive and drug-resistant tumors.[1][3] Conversely, in neurodegenerative conditions like Alzheimer's disease where Pin1 function appears to be lost, strategies to preserve or restore Pin1 activity could prove beneficial.[8][32] A deep understanding of Pin1's complex regulatory network is essential for the continued development of novel therapies targeting this master regulator of cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. function-of-pin1-in-cancer-development-and-its-inhibitors-as-cancer-therapeutics - Ask this paper | Bohrium [bohrium.com]
- 3. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 20. Pin1 promotes prostate cancer cell proliferation and migration through activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Essential Role of Pin1 via NF-κB Signaling in Vascular Inflammation and Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The prolyl isomerase Pin1 orchestrates p53 acetylation and dissociation from the apoptosis inhibitor iASPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The amplifier effect: how Pin1 empowers mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activity and Affinity of Pin1 Variants [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The significance of Pin1 in the development of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suc-Ala-Glu-Pro-Phe-pNA TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Glu-Pro-Phe-pNA TFA (Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide, Trifluoroacetate salt) is a chromogenic peptide substrate designed for the specific assay of Peptidyl-prolyl cis-trans isomerase 1 (Pin1). Pin1 plays a crucial role in cell cycle regulation and is a validated target in cancer and Alzheimer's disease research. This substrate allows for the continuous monitoring of Pin1 isomerase activity through a coupled enzymatic reaction. In the presence of Pin1, the substrate undergoes a conformational change from a cis to a trans isomer, which is then susceptible to cleavage by chymotrypsin. This cleavage releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₂H₃₈N₆O₁₁ (for the free peptide) |
| Molecular Weight | 682.68 g/mol (for the free peptide) |
| Appearance | White to off-white lyophilized powder |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in DMSO (up to 125 mg/mL)[1] |
| Storage (Lyophilized) | -20°C for up to 3 years[2] |
| Storage (in DMSO) | -20°C for 1 month, -80°C for up to 6 months[1] |
Experimental Protocols
Preparation of Stock Solutions
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
b. Protocol for a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of the peptide (MW: 682.68 g/mol ), the required volume of DMSO would be approximately 146 µL.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Pin1 Isomerase Activity Assay (Chymotrypsin-Coupled)
This protocol is adapted from established methods for similar Pin1 substrates and may require optimization for specific experimental conditions.
a. Materials:
-
10 mM this compound stock solution in DMSO
-
Recombinant human Pin1 enzyme
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
b. Preparation of Working Solutions:
-
Pin1 Working Solution: Dilute the recombinant Pin1 enzyme to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Working Solution: Dilute the 10 mM stock solution of this compound in the assay buffer to the desired final concentration. A common starting concentration is 50 µM.
-
Chymotrypsin Working Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the chymotrypsin stock solution in the assay buffer to a final concentration of 6 mg/mL.
c. Assay Protocol:
-
To the wells of a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Pin1 Working Solution (or buffer for no-enzyme control)
-
Inhibitor or vehicle control (if screening for inhibitors)
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 4°C to minimize chymotrypsin auto-cleavage) for a pre-determined time to allow for inhibitor binding if applicable.
-
Initiate the reaction by adding the Substrate Working Solution and the Chymotrypsin Working Solution to each well.
-
Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
The rate of increase in absorbance is proportional to the Pin1 isomerase activity.
Visualizations
Signaling Pathway
Caption: Pin1 isomerase activity assay workflow.
Experimental Workflow
References
Determining the Optimal Concentration of Suc-Ala-Glu-Pro-Phe-pNA for Chymotrypsin Kinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Chromogenic substrates, like those ending in p-nitroanilide (pNA), are invaluable tools for studying chymotrypsin kinetics. Upon enzymatic cleavage, the release of p-nitroaniline results in a measurable increase in absorbance, allowing for the continuous monitoring of the reaction rate.
The choice of substrate concentration is a critical parameter in designing a robust enzyme kinetic assay. An optimal concentration ensures that the reaction velocity is sensitive to changes in enzyme activity or the presence of inhibitors, and it allows for the accurate determination of key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This protocol will guide the user through the experimental steps and data analysis required to determine the optimal concentration of Suc-Ala-Glu-Pro-Phe-pNA for chymotrypsin kinetic studies.
Principle of the Assay
The enzymatic activity of chymotrypsin is determined by measuring the rate of hydrolysis of the substrate Suc-Ala-Glu-Pro-Phe-pNA. The enzyme cleaves the peptide bond between Phenylalanine and p-nitroaniline, releasing the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.
The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), Vₘₐₓ, and Kₘ is described by the Michaelis-Menten equation:[2][3][4]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vₘₐₓ is the maximum reaction velocity at saturating substrate concentrations.[3][4]
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[4][5] It is an inverse measure of the enzyme's affinity for the substrate.[5]
-
[S] is the substrate concentration.
To determine the optimal substrate concentration, a substrate saturation curve is generated by measuring the initial reaction rate at various substrate concentrations.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
Suc-Ala-Glu-Pro-Phe-pNA
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for dissolving the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl₂) (e.g., 10 mM, often used to enhance chymotrypsin stability)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Stock Solutions
Table 1: Stock Solution Preparation
| Reagent | Preparation | Storage |
| α-Chymotrypsin Stock Solution | Prepare a 1 mg/mL stock solution in 1 mM HCl. The exact concentration should be determined by measuring the absorbance at 280 nm. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suc-Ala-Glu-Pro-Phe-pNA Stock Solution | Dissolve the substrate in a minimal amount of DMSO or DMF to create a high-concentration stock solution (e.g., 10-20 mM). | Store at -20°C, protected from light. |
| Assay Buffer | Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂. | Store at 4°C. |
Protocol for Determining Optimal Substrate Concentration
This protocol involves measuring the initial rate of reaction over a wide range of substrate concentrations to generate a substrate saturation curve.
-
Prepare a dilution series of the substrate: From the stock solution of Suc-Ala-Glu-Pro-Phe-pNA, prepare a series of dilutions in the assay buffer. The final concentrations in the assay should typically range from approximately 0.1 * Kₘ to 10 * Kₘ. Since the Kₘ is unknown, a broad range should be tested initially (e.g., from low micromolar to millimolar concentrations).
-
Set up the assay: In a 96-well plate or cuvettes, add the assay buffer and the substrate dilutions. The final volume of each reaction should be constant (e.g., 200 µL).
-
Pre-incubate: Pre-incubate the plate/cuvettes at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction: Add a fixed, non-limiting concentration of chymotrypsin to each well/cuvette to start the reaction. The enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 10-15 minutes).[6]
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Collect data points at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Determine the initial velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve.
-
Plot the substrate saturation curve: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Kₘ and Vₘₐₓ: Fit the data from the substrate saturation curve to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot). This will provide the values for Kₘ and Vₘₐₓ.[2][5]
Table 2: Example Substrate Dilution Scheme for a 96-well Plate Assay
| Well | [Substrate] (Final, µM) | Volume of Substrate Dilution (µL) | Volume of Assay Buffer (µL) | Volume of Enzyme Solution (µL) |
| A1 | 0 (Blank) | 0 | 180 | 20 |
| B1 | 10 | 10 (of 200 µM stock) | 170 | 20 |
| C1 | 25 | 25 (of 200 µM stock) | 155 | 20 |
| D1 | 50 | 50 (of 200 µM stock) | 130 | 20 |
| E1 | 100 | 100 (of 200 µM stock) | 80 | 20 |
| F1 | 250 | 50 (of 1 mM stock) | 130 | 20 |
| G1 | 500 | 100 (of 1 mM stock) | 80 | 20 |
| H1 | 1000 | 100 (of 2 mM stock) | 80 | 20 |
| ... | ... | ... | ... | ... |
Note: The volumes and concentrations in this table are illustrative and should be optimized for your specific experimental conditions.
Data Presentation and Analysis
The primary output of the experiment described in section 4.2 is a substrate saturation curve.
Table 3: Hypothetical Data for Chymotrypsin Kinetics with Suc-Ala-Glu-Pro-Phe-pNA
| [Substrate] (µM) | Initial Velocity (V₀) (mAU/min) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.1 |
| 100 | 31.5 |
| 250 | 45.3 |
| 500 | 55.0 |
| 1000 | 60.1 |
Note: These are example data points. Actual results will vary.
From the non-linear regression analysis of this data, the Kₘ and Vₘₐₓ values can be determined.
Visualization of Workflows and Concepts
Caption: Experimental workflow for determining the optimal substrate concentration.
Caption: Michaelis-Menten plot illustrating the relationship between substrate concentration and reaction velocity.
Discussion and Recommendations
Interpreting the Results
The substrate saturation experiment will yield the Kₘ value for the interaction between chymotrypsin and Suc-Ala-Glu-Pro-Phe-pNA. The Kₘ is a fundamental kinetic constant that reflects the affinity of the enzyme for its substrate. A lower Kₘ value indicates a higher affinity.[4]
Selecting the Optimal Substrate Concentration
The choice of the optimal substrate concentration depends on the specific goal of the kinetic study:
-
For determining enzyme activity: It is generally recommended to use a substrate concentration that is saturating, typically 5-10 times the Kₘ value. At these concentrations, the reaction velocity is near Vₘₐₓ and is directly proportional to the enzyme concentration, making the assay sensitive to changes in the amount of active enzyme.[5]
-
For inhibitor screening: When screening for competitive inhibitors, a substrate concentration equal to the Kₘ is often used. This condition provides a good balance for detecting inhibitors that compete with the substrate for binding to the enzyme's active site.
-
For studying substrate specificity: When comparing the efficiency of different substrates, it is important to work at substrate concentrations well below the Kₘ (e.g., [S] << Kₘ). Under these conditions, the reaction velocity is proportional to the specificity constant (k꜀ₐₜ/Kₘ).
Effect of Amino Acid Substitution
It is important to note that the substitution of an Alanine residue (as in the commonly used substrate Suc-Ala-Ala-Pro-Phe-pNA) with a Glutamic acid residue in Suc-Ala-Glu-Pro-Phe-pNA will likely alter the kinetic parameters. Chymotrypsin's primary specificity is determined by the P1 residue (Phenylalanine in this case), which fits into the hydrophobic S1 binding pocket of the enzyme.[1] However, residues at other positions (P2, P3, P4, etc.) can also influence substrate binding and catalysis. The introduction of a negatively charged Glutamic acid at the P4 position may affect the substrate's entry into and orientation within the active site cleft, potentially leading to a different Kₘ and/or k꜀ₐₜ compared to substrates with a neutral amino acid at this position. Therefore, the empirical determination of the optimal concentration for this specific substrate is essential.
Conclusion
This application note provides a comprehensive protocol for researchers to determine the optimal concentration of the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA for kinetic studies with chymotrypsin. By following the outlined experimental procedures and data analysis steps, scientists can ensure the reliability and accuracy of their enzyme kinetic data, which is crucial for basic research, drug discovery, and diagnostics.
References
- 1. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. bio.libretexts.org [bio.libretexts.org]
High-throughput screening for Pin1 inhibitors with Suc-Ala-Glu-Pro-Phe-pNA
Application Notes: High-Throughput Screening for Pin1 Inhibitors
Harnessing a Chromogenic Substrate for Accelerated Discovery
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease.[1][2][3] Consequently, the identification of potent and selective Pin1 inhibitors is a significant focus in drug discovery. A robust and efficient method for identifying such inhibitors is through high-throughput screening (HTS). This document outlines the application of the chromogenic substrate, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), in a chymotrypsin-coupled assay designed for the HTS of Pin1 inhibitors.[4][5][6]
The assay principle relies on the conformational specificity of chymotrypsin. Pin1 catalyzes the cis-to-trans isomerization of the proline residue in the Suc-Ala-Glu-Pro-Phe-pNA substrate. Chymotrypsin can only cleave the peptide bond following the phenylalanine residue when the preceding proline is in the trans conformation, releasing the chromogenic molecule p-nitroaniline (pNA).[7] The rate of pNA release, monitored spectrophotometrically at 390 nm, is directly proportional to Pin1 activity.[8] In the presence of a Pin1 inhibitor, the isomerization is slowed or halted, leading to a reduced rate of pNA release. This straightforward, colorimetric readout makes the assay highly amenable to an HTS format.
Key Applications:
-
Primary Screening: Rapidly screen large compound libraries to identify initial "hit" compounds that inhibit Pin1 activity.
-
Secondary Screening and Hit-to-Lead Optimization: Characterize the potency and efficacy of hit compounds by determining their IC50 and Ki values.[9][10]
-
Structure-Activity Relationship (SAR) Studies: Evaluate the inhibitory activity of newly synthesized analogs of lead compounds to guide medicinal chemistry efforts.[11]
-
Mechanism of Action Studies: Investigate the mode of inhibition (e.g., competitive, non-competitive, covalent) of novel Pin1 inhibitors.[9]
Experimental Protocols
Reagents and Materials
-
Recombinant human Pin1 protein
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 390 nm
High-Throughput Screening Protocol for Pin1 Inhibitors
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known Pin1 inhibitor (e.g., Juglone or a proprietary standard).
-
-
-
Enzyme and Inhibitor Pre-incubation:
-
Assay Initiation:
-
Prepare a reaction mixture containing the Suc-Ala-Glu-Pro-Phe-pNA substrate and α-chymotrypsin in Assay Buffer.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a pre-warmed (e.g., 25-37°C) microplate reader.
-
Measure the absorbance at 390 nm at regular intervals (e.g., every 30-60 seconds) for a total duration of 10-20 minutes. The rate of increase in absorbance corresponds to the rate of pNA release.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data to the controls:
-
Percent Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Determination of Inhibitor Potency (Ki)
For promising "hit" compounds, the inhibition constant (Ki) can be determined to provide a more accurate measure of potency.
-
Experimental Setup:
-
Perform the assay as described above, but with varying concentrations of both the inhibitor and the Suc-Ala-Glu-Pro-Phe-pNA substrate.
-
Keep the concentration of Pin1 and chymotrypsin constant.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten for uninhibited enzyme, and corresponding models for competitive, non-competitive, or mixed-type inhibition).
-
The Ki value can be derived from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[9]
-
Data Presentation
Table 1: Representative Inhibition Data for Known Pin1 Inhibitors
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| Juglone | >10 | - | Covalent | [10] |
| All-trans retinoic acid (ATRA) | - | 1.99 | - | [10] |
| AG17724 | - | 0.03 | - | [10] |
| BJP-06–005-3 | - | 0.048 (apparent) | Covalent | [9] |
| HWH8-33 | ~10-20 | - | - | [8][12] |
| HWH8-36 | ~10-20 | - | - | [8][12] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature).
Visualizations
Pin1 Signaling Pathway Overview
Caption: Overview of Pin1 signaling pathways.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for Pin1 inhibitors.
Logical Relationship of the Chymotrypsin-Coupled Assay
Caption: Principle of the chymotrypsin-coupled Pin1 assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel selenium derivatives as Pin1 inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Pin1 Catalytic Activity Using a Chromogenic Substrate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), plays a crucial role in regulating the function of numerous proteins involved in cell signaling, cell cycle progression, and apoptosis.[1][2][3] It specifically recognizes and isomerizes the peptide bond preceding a proline residue that is C-terminal to a phosphorylated serine or threonine (pSer/Thr-Pro motif).[1][4] This isomerization can have profound effects on the substrate protein's conformation, activity, stability, and subcellular localization.[2] Dysregulation of Pin1 activity has been implicated in various diseases, including cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention.[5][6][7]
This application note provides a detailed protocol for measuring the catalytic activity of Pin1 using a convenient and reliable chromogenic assay. The assay is based on a coupled-enzyme system where the trans-isomer of a chromogenic peptide substrate is specifically cleaved by a protease, releasing a colored product that can be quantified spectrophotometrically. This method is suitable for determining Pin1 kinetic parameters, screening for inhibitors, and characterizing the effects of mutations on Pin1 activity.
Principle of the Assay
The chromogenic assay for Pin1 activity utilizes a synthetic peptide substrate, typically Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), and the protease α-chymotrypsin.[1] The principle of the assay is as follows:
-
The peptide substrate exists in both cis and trans conformations in solution.
-
Pin1 catalyzes the isomerization of the cis form of the substrate to the trans form.
-
α-Chymotrypsin specifically recognizes and cleaves the peptide bond C-terminal to Phenylalanine only when the preceding Ala-Pro bond is in the trans conformation.
-
Cleavage of the substrate releases p-nitroaniline (pNA), a chromogenic molecule that absorbs light at 405 nm.
-
The rate of pNA production is directly proportional to the rate of Pin1-catalyzed isomerization and can be monitored over time using a spectrophotometer or plate reader.
Signaling Pathway and Experimental Workflow
Figure 1. Simplified Pin1 signaling pathway. Pin1 is activated by upstream kinases and regulates downstream cellular processes by isomerizing target proteins.
Figure 2. Experimental workflow for the Pin1 chromogenic assay.
Data Presentation
Table 1: Kinetic Parameters of Pin1 with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-AEPF-pNA | 45 ± 5 | 13.5 ± 0.5 | 3.0 x 10⁵ | FASEB J. (1999) 13, A1477 |
| WFYpSPR-pNA | Not Reported | Not Reported | 20,160 | [1] |
Table 2: IC₅₀ Values of Common Pin1 Inhibitors
| Inhibitor | IC₅₀ (µM) | Assay Conditions | Reference |
| Juglone | 1.85 (Caco-2 cells) | Cell-based viability assay | [8] |
| PiB | Not explicitly found in chromogenic assays | - | - |
| KPT-6566 | ~0.5 (inhibition of cell growth) | Cell-based viability assay | [8] |
| BJP-06–005-3 | 0.048 | Chymotrypsin-coupled PPIase assay | [9] |
Experimental Protocols
Materials and Reagents
-
Recombinant human Pin1 (purified)
-
Chromogenic Substrate: N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) (e.g., from MedChemExpress)[10][11]
-
α-Chymotrypsin (from bovine pancreas)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
p-Nitroaniline (pNA) standard
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature
Protocol 1: Measuring Pin1 Catalytic Activity
-
Preparation of Reagents:
-
Prepare a stock solution of Pin1 in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 75 mM NaCl). Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Prepare a 10 mM stock solution of Suc-AEPF-pNA in DMSO.
-
Prepare a 10 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare the Assay Buffer (35 mM HEPES, pH 7.8).
-
-
Assay Setup (96-well plate format):
-
Prepare a reaction mixture containing Assay Buffer, Pin1, and α-chymotrypsin. The final concentrations in a 200 µL reaction volume should be:
-
Pin1: 10-100 nM (optimize for linear reaction rate)
-
α-Chymotrypsin: 0.2 mg/mL
-
-
Add the appropriate volume of the reaction mixture to each well of the 96-well plate.
-
Include a "no Pin1" control to measure the background rate of chymotrypsin activity on the trans-isomer present in the substrate solution.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Suc-AEPF-pNA substrate to each well to a final concentration of 50-100 µM.
-
Immediately start monitoring the increase in absorbance at 405 nm every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Prepare a standard curve of pNA of known concentrations and measure their absorbance at 405 nm. Use this to determine the molar extinction coefficient (ε) for pNA under your assay conditions.
-
Calculate the rate of product formation (in mol/min) using the Beer-Lambert law: Rate (mol/min) = (V₀ * Reaction Volume) / ε
-
Calculate the specific activity of Pin1: Specific Activity (mol/min/mg) = Rate (mol/min) / amount of Pin1 (mg)
-
Protocol 2: Screening for Pin1 Inhibitors
-
Assay Setup:
-
Follow the same procedure as in Protocol 1 for preparing reagents and the reaction mixture (Pin1, chymotrypsin, and Assay Buffer).
-
Add various concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (e.g., DMSO alone).
-
Add the Pin1/chymotrypsin reaction mixture to the wells containing the inhibitor.
-
Pre-incubate the plate with the inhibitor and enzymes for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Suc-AEPF-pNA substrate.
-
Monitor the absorbance at 405 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of Pin1 activity).
-
Conclusion
The chromogenic assay described in this application note provides a robust and straightforward method for measuring the catalytic activity of Pin1. Its compatibility with a 96-well plate format makes it suitable for high-throughput screening of potential Pin1 inhibitors, which is of significant interest in drug discovery efforts targeting cancer and neurodegenerative diseases. By following the detailed protocols provided, researchers can obtain reliable and reproducible data on Pin1 kinetics and inhibition.
References
- 1. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 3. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1: a new genetic link between Alzheimer's disease, cancer and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pin1.org [pin1.org]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pin1 Assay Using Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of protein function, catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change can profoundly impact protein stability, localization, and activity, making Pin1 a key player in a multitude of cellular processes.[1] Dysregulation of Pin1 has been implicated in various diseases, including cancer, Alzheimer's disease, and certain infectious diseases, establishing it as a promising therapeutic target.
This document provides detailed application notes and protocols for a robust and widely used method to measure the enzymatic activity of Pin1. The assay utilizes the chromogenic substrate N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) in a coupled reaction with chymotrypsin.[2] Pin1 isomerizes the Glu-Pro bond in the substrate from the cis to the trans conformation. The trans isomer is then susceptible to cleavage by chymotrypsin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, monitored by the increase in absorbance at 390-410 nm, is directly proportional to the Pin1 isomerase activity.[2][3]
These protocols are designed to guide researchers in determining the kinetic parameters of Pin1, screening for potential inhibitors, and understanding the enzyme's role in various signaling pathways.
Data Presentation: Quantitative Analysis of Pin1 Activity
The following tables summarize typical quantitative data obtained from Pin1 assays using the Suc-Ala-Glu-Pro-Phe-pNA substrate. These values can serve as a reference for experimental design and data interpretation.
Table 1: Michaelis-Menten Kinetic Constants for Human Pin1
| Parameter | Typical Value | Unit | Description |
| Km | 50 - 200 | µM | The substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | Varies with enzyme concentration | µmol/min/mg | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat | 10 - 50 | s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 5 x 104 - 2 x 105 | M-1s-1 | A measure of the enzyme's catalytic efficiency. |
Note: The exact values can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition) and the purity of the recombinant Pin1 enzyme.
Table 2: Inhibitor Potency (IC50) against Human Pin1
| Inhibitor | Reported IC50 | Unit | Description |
| Juglone | 2 - 10 | µM | A well-characterized, non-specific inhibitor of Pin1. |
| BJP-06-005-3 | 48 | nM | A potent and covalent Pin1 inhibitor.[1] |
| Compound VS1 | 6.4 | µM | A novel Pin1 inhibitor identified through virtual screening.[4] |
| Compound VS2 | 29.3 | µM | A novel Pin1 inhibitor identified through virtual screening.[4] |
Note: IC50 values are dependent on the substrate concentration used in the assay.
Experimental Protocols
Protocol 1: Determination of Pin1 Kinetic Constants (Km and Vmax)
This protocol describes the measurement of Pin1 activity at varying concentrations of the Suc-Ala-Glu-Pro-Phe-pNA substrate to determine the Michaelis-Menten constants.
Materials:
-
Recombinant human Pin1
-
Suc-Ala-Glu-Pro-Phe-pNA substrate
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES pH 7.8, 100 mM NaCl, 0.2 mM DTT, 0.1 mg/mL BSA
-
96-well microplate, clear flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagent Stocks:
-
Pin1 Stock: Prepare a 1 mg/mL stock solution of Pin1 in a suitable storage buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of Suc-Ala-Glu-Pro-Phe-pNA in DMSO.
-
Chymotrypsin Stock: Prepare a 10 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.
-
-
Prepare Working Solutions:
-
Pin1 Working Solution: Dilute the Pin1 stock to a final concentration of 10-50 nM in Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Working Solutions: Prepare a series of dilutions of the Suc-Ala-Glu-Pro-Phe-pNA stock solution in Assay Buffer to achieve final assay concentrations ranging from approximately 0.1 x Km to 10 x Km (e.g., 5, 10, 25, 50, 100, 200, 400 µM).
-
Chymotrypsin Working Solution: Dilute the chymotrypsin stock to a final concentration of 0.6 mg/mL in Assay Buffer.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of Pin1 Working Solution.
-
Add 20 µL of the respective Substrate Working Solution.
-
Include a "no enzyme" control for each substrate concentration containing 10 µL of Assay Buffer instead of the Pin1 Working Solution.
-
-
Initiate the Reaction:
-
Add 20 µL of Chymotrypsin Working Solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 25°C or 37°C.
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔAbs/min) to the rate of pNA production (µmol/min) using the Beer-Lambert law (ε of pNA at 405 nm is ~10,000 M-1cm-1).
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Protocol 2: Screening for Pin1 Inhibitors (IC50 Determination)
This protocol is designed to assess the potency of potential Pin1 inhibitors by measuring the concentration-dependent inhibition of enzyme activity.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in DMSO
Procedure:
-
Prepare Reagent Stocks and Working Solutions:
-
Prepare Pin1, substrate, and chymotrypsin working solutions as described in Protocol 1. The substrate concentration should be at or near the Km value.
-
Prepare a serial dilution of the test compounds in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 40 µL of Assay Buffer.
-
Add 10 µL of the test compound dilution (or vehicle control - DMSO in Assay Buffer).
-
Add 10 µL of Pin1 Working Solution.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Include the following controls:
-
100% Activity Control: 10 µL of vehicle control instead of the test compound.
-
No Enzyme Control: 10 µL of Assay Buffer instead of Pin1 and 10 µL of vehicle control.
-
-
-
Initiate the Reaction:
-
Add a 40 µL mixture of the Substrate Working Solution and Chymotrypsin Working Solution to each well.
-
-
Data Acquisition:
-
Monitor the absorbance at 405 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_no_enzyme) / (Velocity_100%_activity - Velocity_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the chymotrypsin-coupled Pin1 activity assay.
Caption: Simplified overview of Pin1's role in key cellular signaling pathways.
References
Determining the Potency of Pin1 Inhibitors: Application Notes and Protocols for IC50 Calculation
For Immediate Release
[City, State] – [Date] – For researchers and scientists in the field of drug discovery and development, the accurate determination of inhibitor potency is a critical step. This document provides detailed application notes and protocols for calculating the half-maximal inhibitory concentration (IC50) of inhibitors targeting Pin1, a key enzyme implicated in various cancers and other diseases. These protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible results.
Introduction to Pin1 and Its Inhibition
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins. This isomerization plays a crucial regulatory role in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression.[1][2] Dysregulation of Pin1 activity is linked to the pathogenesis of several diseases, most notably cancer, where it is often overexpressed.[2][3][4] Consequently, Pin1 has emerged as a promising therapeutic target, and the development of potent and specific Pin1 inhibitors is an active area of research.[2][4]
The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Accurate IC50 determination is paramount for the characterization and comparison of different inhibitory compounds.
Key Experimental Assays for Pin1 IC50 Determination
Two primary in vitro assays are widely used to determine the IC50 values of Pin1 inhibitors: the protease-coupled assay and the fluorescence polarization (FP) assay.
Protease-Coupled (Chymotrypsin-Coupled) PPIase Assay
This spectrophotometric assay continuously measures the cis-to-trans isomerization of a synthetic peptide substrate by Pin1. The substrate, typically Succinyl-Ala-pSer-Pro-Phe-pNA (or a similar peptide), exists in both cis and trans conformations. The protease chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected by its absorbance at 390 nm.[5] Pin1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release. Inhibitors of Pin1 will slow down this rate.
Fluorescence Polarization (FP) Assay
The FP assay is a competition-based binding assay. It relies on the principle that a small, fluorescently labeled peptide tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger Pin1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[6][7] In the presence of a competitive inhibitor, the tracer is displaced from Pin1, resulting in a decrease in fluorescence polarization.[8] This change in polarization is proportional to the amount of inhibitor bound to Pin1.
Data Presentation
The quantitative data from these assays should be summarized for clear comparison. Below are example tables for presenting the IC50 values of hypothetical Pin1 inhibitors.
Table 1: IC50 Values of Pin1 Inhibitors Determined by Protease-Coupled Assay
| Compound ID | IC50 (µM) ± SD |
| Inhibitor A | 5.2 ± 0.4 |
| Inhibitor B | 12.8 ± 1.1 |
| Inhibitor C | 0.9 ± 0.1 |
Table 2: IC50 and Ki Values of Pin1 Inhibitors Determined by Fluorescence Polarization Assay
| Compound ID | IC50 (µM) ± SD | Ki (µM) ± SD |
| Inhibitor X | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Inhibitor Y | 8.1 ± 0.7 | 5.9 ± 0.6 |
| Inhibitor Z | 0.5 ± 0.05 | 0.36 ± 0.04 |
Experimental Protocols
Protocol 1: Protease-Coupled Assay for Pin1 Inhibition
Materials:
-
Recombinant human Pin1 protein
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., TFE/47 mM LiCl).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of the test inhibitor or vehicle control (e.g., DMSO).
-
Add recombinant Pin1 to a final concentration in the low nanomolar range (e.g., 10-50 nM).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
To initiate the reaction, add a mixture of the substrate and chymotrypsin. Final concentrations should be optimized, but typical ranges are 50-100 µM for the substrate and 0.5-1 mg/mL for chymotrypsin.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor (vehicle control).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization Assay for Pin1 Inhibition
Materials:
-
Recombinant human Pin1 protein
-
Fluorescently labeled Pin1 peptide tracer (e.g., a fluorescein-labeled peptide containing a pSer/Thr-Pro motif)
-
Assay Buffer: e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Pin1 Concentrations:
-
Perform a saturation binding experiment by titrating Pin1 against a fixed concentration of the fluorescent tracer to determine the dissociation constant (Kd) and the optimal concentrations that give a sufficient assay window (the difference in mP between bound and free tracer).
-
-
Competition Assay:
-
In a black microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations in serial dilution.
-
Add the fluorescent tracer at a fixed concentration (typically at or below its Kd).
-
Add Pin1 at a fixed concentration (chosen from the saturation binding experiment to give a significant polarization signal).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.
-
-
Data Analysis:
-
The raw mP values are used to calculate the percentage of inhibition.
-
Define the 0% inhibition control (tracer + Pin1, no inhibitor) and the 100% inhibition control (tracer only, no Pin1).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
where mP_sample is the mP value at a given inhibitor concentration, mP_min is the mP of the free tracer, and mP_max is the mP of the tracer bound to Pin1.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, but this requires knowledge of the Kd of the fluorescent tracer and its concentration.
-
Visualizations
Caption: A simplified diagram of the Pin1 signaling pathway, highlighting upstream kinases, Pin1, and its downstream effectors involved in key cellular processes.
Caption: Workflow for the protease-coupled assay to determine Pin1 inhibitor IC50.
Caption: Workflow for the fluorescence polarization competition assay to determine Pin1 inhibitor IC50.
Conclusion
The protocols and guidelines presented here provide a robust framework for the accurate and reproducible determination of IC50 values for Pin1 inhibitors. The choice between the protease-coupled assay and the fluorescence polarization assay will depend on available resources and specific experimental goals. Careful execution of these protocols and rigorous data analysis are essential for advancing the development of novel therapeutics targeting Pin1.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. The role of Pin1 in the development and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of Suc-Ala-Glu-Pro-Phe-pNA in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), is a valuable tool in cancer research, primarily for the investigation of the peptidyl-prolyl cis-trans isomerase, Pin1. Overexpressed in numerous human cancers, Pin1 plays a critical role in tumorigenesis by regulating the function of a multitude of oncogenes and tumor suppressors. Consequently, Pin1 has emerged as a significant therapeutic target in oncology. This document provides detailed application notes and experimental protocols for the use of Suc-Ala-Glu-Pro-Phe-pNA in the study of Pin1, facilitating the discovery and characterization of novel anti-cancer agents.
Application Notes
Suc-Ala-Glu-Pro-Phe-pNA serves as a key reagent in a chymotrypsin-coupled enzymatic assay designed to measure the isomerase activity of Pin1. The principle of this assay relies on the specific cleavage of the trans-isomer of the Pro-Phe bond by chymotrypsin. Pin1 catalyzes the cis-to-trans isomerization of the peptidyl-prolyl bond within the substrate. The subsequent cleavage of the trans-isomer by chymotrypsin releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. The rate of pNA production is directly proportional to the Pin1 enzymatic activity.
This assay is highly adaptable for high-throughput screening (HTS) of chemical libraries to identify novel Pin1 inhibitors. Furthermore, it is instrumental in determining the potency of identified inhibitors by calculating their half-maximal inhibitory concentration (IC50) values. The study of Pin1 inhibition is crucial as it has been shown to suppress cancer cell proliferation, migration, and invasion.
Key Applications in Cancer Research:
-
High-Throughput Screening (HTS) for Pin1 Inhibitors: The assay's simplicity and reliance on a colorimetric readout make it ideal for screening large compound libraries to discover novel inhibitors of Pin1, which may serve as lead compounds for anti-cancer drug development.
-
Determination of Inhibitor Potency (IC50 Values): The assay is used to quantify the inhibitory effect of compounds on Pin1 activity, allowing for the determination of IC50 values, a critical parameter in drug development.
-
Enzyme Kinetics Studies: Researchers can utilize this substrate to investigate the kinetic parameters of Pin1, such as the Michaelis constant (Km) and maximum velocity (Vmax), to better understand its enzymatic mechanism.
-
Elucidation of Cancer-Related Signaling Pathways: By identifying and characterizing Pin1 inhibitors, researchers can probe the role of Pin1 in various cancer-related signaling pathways, including those involving key proteins like cyclin D1, c-Jun, NF-κB, and β-catenin.
Quantitative Data Summary
The following table summarizes quantitative data obtained from studies utilizing a chymotrypsin-coupled assay with a Pin1 substrate for cancer research.
| Compound | Target Enzyme | Substrate | IC50 Value | Cancer Cell Line | Reference |
| Imazamethabenz | Pin1 | Suc-Ala-Glu-Pro-Phe-pNA | 6.67 µM | MCF-7 (Breast Cancer) | [Liu C, et al., 2017][1] |
Experimental Protocols
Protocol for Pin1 Inhibitory Activity Assay
This protocol is adapted from Liu C, et al. (2017) for determining the inhibitory activity of a compound against Pin1.[1]
Materials:
-
Recombinant human Pin1 enzyme
-
Suc-Ala-Glu-Pro-Phe-pNA (Substrate)
-
Chymotrypsin
-
HEPES-KOH buffer (35 mM, pH 7.8)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390-410 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 35 mM HEPES-KOH, pH 7.8.
-
Pin1 Enzyme Stock Solution: Prepare a stock solution of Pin1 in assay buffer. The final concentration in the assay will be 25 nM.[1]
-
Substrate Stock Solution: Dissolve Suc-Ala-Glu-Pro-Phe-pNA in an appropriate solvent (e.g., DMSO) to create a stock solution. The final concentration in the assay will be 250 µM.[1]
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Test Compound Stock Solution: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions to determine the IC50 value.
-
-
Assay Reaction:
-
In a 96-well microplate, prepare the reaction mixture (total volume of 150 µl) as follows:
-
Pre-incubate the mixture for 10 minutes at 10°C.[1]
-
Initiate the reaction by adding 250 µM of the synthetic substrate peptide, Suc-Ala-Glu-Pro-Phe-pNA.[1]
-
Immediately add chymotrypsin to the mixture.
-
Incubate the plate at 10°C.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the released p-nitroaniline at 390 nm at regular intervals for a set period.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Pin1's Role in Oncogenic Signaling
Pin1 exerts its oncogenic effects by regulating the activity and stability of numerous proteins involved in cell proliferation, survival, and differentiation. The following diagram illustrates some of the key signaling pathways influenced by Pin1 in cancer.
Caption: Pin1 integrates signals from oncogenic pathways like Ras/JNK and Wnt/β-catenin to promote cancer cell proliferation.
Experimental Workflow: Screening for Pin1 Inhibitors
The following diagram outlines the general workflow for a high-throughput screen to identify Pin1 inhibitors using Suc-Ala-Glu-Pro-Phe-pNA.
Caption: A high-throughput screening workflow for identifying Pin1 inhibitors.
References
Troubleshooting & Optimization
Suc-Ala-Glu-Pro-Phe-pNA TFA solubility issues in aqueous buffers
Welcome to the technical support center for the chromogenic peptide substrate, Suc-Ala-Glu-Pro-Phe-pNA TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chromogenic substrate for the peptidyl-prolyl isomerase Pin1.[1][2][3][4] It is commonly used in biochemical assays to measure the enzymatic activity of Pin1 and to screen for potential inhibitors.[1][2][3][4] Upon cleavage by an active enzyme, the p-nitroanilide (pNA) group is released, resulting in a yellow color that can be quantified spectrophotometrically.
Q2: What are the main factors influencing the solubility of this peptide?
The solubility of peptides like this compound is influenced by several factors:
-
Amino Acid Composition: The presence of both hydrophobic (Phenylalanine) and charged (Glutamic acid) residues gives the peptide an amphipathic character.
-
pH of the solution: The net charge of the peptide changes with pH, which can significantly impact its solubility. Solubility is often lowest at the peptide's isoelectric point (pI).
-
Solvent: While aqueous buffers are often desired for biological assays, this peptide may exhibit limited solubility in them. Organic co-solvents are frequently required.
-
Temperature: Increasing the temperature can sometimes improve solubility, but excessive heat should be avoided to prevent peptide degradation.[5]
-
Presence of TFA Salt: The trifluoroacetic acid (TFA) salt form can influence the overall solubility characteristics of the peptide.[3]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, the lyophilized powder should be kept at -20°C, protected from moisture.[3][4] Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[2]
Troubleshooting Guide: Solubility Issues
Issue 1: The peptide does not dissolve in my aqueous buffer (e.g., PBS, Tris).
-
Initial Steps:
-
Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Use a vortex or sonication to aid dissolution.[5] Gentle warming (up to 40°C) can also be attempted.
-
-
Recommended Action: Due to the hydrophobic nature of the Phenylalanine residue, direct dissolution in aqueous buffers can be challenging. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent to create a concentrated stock solution.
-
Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO).
-
Alternatives: N,N-dimethylformamide (DMF) or other water-miscible organic solvents can also be used.
Once the peptide is fully dissolved in the organic solvent, you can then dilute this stock solution into your desired aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent in your assay is low enough to not affect enzyme activity or cell viability (typically ≤1-5%).
-
Issue 2: The peptide precipitates out of solution when I dilute the stock solution into my aqueous buffer.
-
Possible Causes:
-
The final concentration of the peptide in the aqueous buffer is above its solubility limit.
-
The pH of the final solution is close to the peptide's isoelectric point.
-
The final concentration of the organic co-solvent is too low to maintain solubility.
-
-
Troubleshooting Steps:
-
Decrease the Final Peptide Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Adjust the pH: Modify the pH of your aqueous buffer. For peptides containing acidic residues like Glutamic acid, increasing the pH (making the buffer more basic) can sometimes improve solubility.[5][7] Conversely, for basic peptides, a more acidic buffer may help.[5][7]
-
Increase the Organic Co-solvent Concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent in the final working solution.
-
Sonication: Briefly sonicate the final solution after dilution to help break up any aggregates.
-
Quantitative Data Summary
| Solvent | Reported Solubility | Reference |
| DMSO | 120 mg/mL (192.1 mM) | [8][9] |
| DMF | 5 mg/mL | [10] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
| Water | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Add a precise volume of 100% DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of the Working Solution for an Enzyme Assay
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilution: Based on your experimental needs, calculate the volume of the stock solution required to achieve the desired final concentration in your assay buffer (e.g., HEPES, Tris, or PBS).
-
Mixing: Add the calculated volume of the stock solution to the assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Final Check: Visually inspect the working solution to ensure it is clear and free of any precipitate before adding it to your assay plate.
Visualizations
Pin1 Signaling Pathway
The peptidyl-prolyl isomerase Pin1 plays a crucial role in regulating various cellular processes by catalyzing the cis-trans isomerization of phosphorylated Serine/Threonine-Proline motifs in its substrate proteins. This conformational change can impact protein stability, localization, and activity, thereby influencing major signaling pathways implicated in cell proliferation, survival, and differentiation.[11][12][13][14][15]
Caption: Overview of the Pin1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Pin1 enzyme assay using this compound.
Caption: Pin1 enzyme assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. bachem.com [bachem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 14. PIN1 - Wikipedia [en.wikipedia.org]
- 15. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Suc-Ala-Glu-Pro-Phe-pNA in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is Suc-Ala-Glu-Pro-Phe-pNA and what is its primary application?
Suc-Ala-Glu-Pro-Phe-pNA is a synthetic peptide derivative used as a chromogenic substrate for the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[1][2] Upon enzymatic cleavage of the p-nitroanilide (pNA) group, a yellow-colored product is released, which can be quantified spectrophotometrically to determine Pin1 activity. This substrate is commonly used in high-throughput screening for Pin1 inhibitors and in studies of Pin1 catalytic activity.
Q2: What are the common causes of Suc-Ala-Glu-Pro-Phe-pNA precipitation in assays?
The precipitation of Suc-Ala-Glu-Pro-Phe-pNA in aqueous assay buffers is primarily due to its hydrophobic nature. Several factors can contribute to its precipitation:
-
Low Aqueous Solubility: The peptide has inherently poor solubility in aqueous solutions.[3]
-
High Final Concentration: Exceeding the solubility limit of the peptide in the final assay volume.
-
Low Co-solvent Concentration: Insufficient concentration of an organic co-solvent, such as Dimethyl Sulfoxide (DMSO), in the final assay mixture.
-
pH of the Buffer: The pH of the assay buffer can affect the overall charge of the peptide and thus its solubility.
-
Improper Dissolution of Stock Solution: Failure to completely dissolve the peptide in the stock solution.
-
Temperature Effects: Lower temperatures can decrease the solubility of the peptide.
-
"Salting Out" Effect: High concentrations of salts in the buffer can sometimes decrease the solubility of peptides.
Q3: What is the recommended solvent for preparing a stock solution of Suc-Ala-Glu-Pro-Phe-pNA?
The recommended solvent for preparing a stock solution of Suc-Ala-Glu-Pro-Phe-pNA is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed water can significantly reduce the solubility of the peptide.[1][3]
Q4: How should I store the lyophilized powder and the stock solution of Suc-Ala-Glu-Pro-Phe-pNA?
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.[2]
-
Stock Solution: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1][2] When stored properly, the stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the precipitation of Suc-Ala-Glu-Pro-Phe-pNA during your experiments.
Problem: Precipitation observed upon addition of the substrate to the assay buffer.
This is the most common issue encountered. The following decision tree will guide you through the troubleshooting process.
Figure 1. Troubleshooting workflow for addressing precipitation of Suc-Ala-Glu-Pro-Phe-pNA.
Data Presentation
Table 1: Solubility of Suc-Ala-Glu-Pro-Phe-pNA
| Solvent | Concentration | Notes |
| DMSO | Up to 125 mg/mL (183.10 mM) | Requires sonication for complete dissolution at high concentrations. Use of fresh, anhydrous DMSO is critical.[1] |
| Water | Insoluble | |
| Ethanol | Soluble | Quantitative data not widely available. |
| Methanol | Soluble | Quantitative data not widely available. |
Table 2: Recommended Assay Conditions to Prevent Precipitation
| Parameter | Recommendation | Rationale |
| Co-solvent (DMSO) | 1-5% (v/v) final concentration | Maintains peptide solubility. The final concentration should be tested for its effect on enzyme activity. Most enzymes tolerate up to 5% DMSO without significant loss of activity. |
| Substrate Working Concentration | Start with a concentration range of 10-100 µM | A similar substrate has been used at a final concentration of 50 µM in a Pin1 assay.[4] Starting with a lower concentration can prevent precipitation. |
| Assay Buffer | HEPES or Tris-based buffers at neutral pH (7.0-8.0) | These are commonly used buffers for Pin1 assays. Avoid buffers with very high ionic strength unless validated. |
| Temperature | Room temperature (20-25°C) or 37°C | Ensure all solutions are equilibrated to the assay temperature before mixing to prevent temperature-induced precipitation. |
Experimental Protocols
Protocol 1: Preparation of Suc-Ala-Glu-Pro-Phe-pNA Stock Solution
This protocol describes the preparation of a 20 mM stock solution of Suc-Ala-Glu-Pro-Phe-pNA in DMSO.
-
Equilibration: Allow the lyophilized Suc-Ala-Glu-Pro-Phe-pNA and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh a desired amount of the lyophilized peptide. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 13.65 mg of the peptide (Molecular Weight: 682.68 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the peptide. In this example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Impact of TFA salt on Suc-Ala-Glu-Pro-Phe-pNA solubility and activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromogenic peptide substrate Suc-Ala-Glu-Pro-Phe-pNA. This guide specifically addresses potential issues related to the trifluoroacetate (TFA) salt form of the peptide and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Suc-Ala-Glu-Pro-Phe-pNA and what is it used for?
Suc-Ala-Glu-Pro-Phe-pNA is a synthetic chromogenic peptide substrate. It is commonly used in biochemical assays to measure the activity of certain proteases, such as chymotrypsin and peptidyl-prolyl isomerase Pin1.[1][2] The peptide sequence mimics the natural recognition site for these enzymes. Cleavage of the bond between the phenylalanine (Phe) and the p-nitroanilide (pNA) group by the enzyme releases pNA, which is a yellow chromophore that can be quantified spectrophotometrically at or around 405 nm.[3][4]
Q2: Why is the peptide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, the final lyophilized peptide product is often a TFA salt.[5]
Q3: Can the TFA salt affect my experiments?
Yes, the TFA counterion can potentially influence your experimental results in several ways:
-
Solubility: TFA salts can sometimes enhance the solubility of peptides in aqueous solutions.[6] However, in other cases, the presence of TFA may require specific dissolution protocols.
-
Biological Activity: Residual TFA can interfere with biological assays. For some cellular or enzymatic assays, it is recommended to exchange the TFA for a more biocompatible counterion like acetate or hydrochloride.[5]
-
pH: Dissolving a TFA salt of a peptide can lower the pH of the solution, which might affect enzyme activity or cell viability. It is crucial to ensure the final pH of your assay buffer is optimal for your experiment.
Q4: How can I determine the net peptide content of my TFA salt sample?
The TFA counterion contributes to the total mass of the lyophilized powder. The actual peptide content is typically between 70-90%. For precise concentration calculations, it is recommended to perform peptide quantification using methods like amino acid analysis or UV-spectrophotometry at 280 nm if the peptide contains tryptophan or tyrosine.
Q5: How should I store Suc-Ala-Glu-Pro-Phe-pNA?
Lyophilized peptides should be stored at -20°C or colder, desiccated, and protected from light.[5] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] The stability of the substrate in solution is significantly reduced in alkaline buffers.[3]
Troubleshooting Guides
Issue 1: Poor Solubility of Suc-Ala-Glu-Pro-Phe-pNA
Symptoms:
-
The lyophilized powder does not fully dissolve in the chosen solvent.
-
The solution appears cloudy or contains visible particulates.
-
Inconsistent results in enzyme activity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The peptide sequence of Suc-Ala-Glu-Pro-Phe-pNA contains both hydrophobic (Ala, Pro, Phe) and hydrophilic (Glu) residues. Start by attempting to dissolve a small amount of the peptide in sterile, deionized water. If solubility is poor, try a small amount of an organic solvent like DMSO or DMF, followed by dilution with the aqueous assay buffer.[3][7] The final concentration of the organic solvent should be kept low (typically <1-5%) to avoid affecting enzyme activity. |
| pH of the Solution | The glutamic acid residue in the peptide has a carboxylic acid side chain. Adjusting the pH of the buffer can impact solubility. For peptides with acidic residues, dissolving in a slightly basic buffer can improve solubility. Conversely, for basic peptides, a slightly acidic solution may be beneficial.[8] |
| Peptide Aggregation | Peptides can aggregate, especially at high concentrations. To minimize this, use sonication in a water bath to aid dissolution.[9] Always centrifuge your peptide solution before use to pellet any undissolved material.[8] |
| TFA Salt Influence | While TFA can sometimes aid solubility, in certain buffer systems it might hinder it. If solubility issues persist and are suspected to be related to the TFA counterion, consider performing a salt exchange to an acetate or hydrochloride form. |
Issue 2: Inconsistent or Unexpected Enzyme Activity Results
Symptoms:
-
Lower than expected enzyme activity.
-
High background signal in the absence of the enzyme.
-
Non-linear reaction progress curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Ensure the pH, temperature, and ionic strength of your assay buffer are optimal for the specific enzyme you are studying. For example, chymotrypsin activity is typically assayed at a pH between 7.5 and 8.5.[4][10] |
| Residual TFA Interference | Residual TFA can lower the pH of the final assay solution, potentially inhibiting enzyme activity. Verify the final pH of your reaction mixture after adding the peptide substrate. If necessary, adjust the buffering capacity of your assay buffer. For highly sensitive assays, consider TFA removal. |
| Incorrect Substrate Concentration | Inaccurate determination of the peptide concentration due to the presence of TFA can lead to errors in kinetic calculations. If precise kinetic parameters (Km, Vmax) are being determined, it is crucial to accurately know the molar concentration of the active peptide. |
| Substrate Instability | Chromogenic substrates can be unstable in alkaline buffers over time.[3] Prepare fresh substrate solutions for each experiment and avoid prolonged storage in high pH buffers. |
| Enzyme Instability | Ensure your enzyme is active and handled correctly. Many enzymes require specific storage conditions and may lose activity with repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Solubility of Suc-Ala-Glu-Pro-Phe-pNA
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Test: In a microcentrifuge tube, weigh a small, known amount of the peptide (e.g., 1 mg).
-
Aqueous Solvent: Add a defined volume of your primary aqueous buffer (e.g., 100 µL of 50 mM Tris-HCl, pH 8.0) to achieve a high stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.
-
Visual Inspection: Observe the solution. A clear solution indicates good solubility. If it remains cloudy or has particulates, proceed to the next step.
-
Organic Co-solvent: To the same tube, add a small volume of an organic solvent like DMSO (e.g., 10-20 µL) and vortex/sonicate again.
-
pH Adjustment: If the peptide is still not fully dissolved, consider preparing fresh solutions in buffers with slightly different pH values to assess the impact of pH on solubility.
-
Centrifugation: Before use in an assay, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble material. Use the supernatant for your experiments.
Protocol 2: Chymotrypsin Activity Assay using Suc-Ala-Glu-Pro-Phe-pNA
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Dilute to the desired final concentration in the assay buffer immediately before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-Ala-Glu-Pro-Phe-pNA in DMSO.
-
-
Assay Procedure:
-
Set up a 96-well microplate or cuvettes.
-
To each well, add the assay buffer.
-
Add the chymotrypsin solution to achieve the desired final concentration.
-
To initiate the reaction, add the substrate stock solution to a final concentration typically in the range of 0.1-1 mM. The final DMSO concentration should be kept below 5%.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔA/min) / (ε * l) * V), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm, pH 7.5), l is the path length, and V is the reaction volume.[2]
-
Visualizations
Caption: Experimental workflow for peptide solubility and enzyme activity assay.
References
- 1. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. diapharma.com [diapharma.com]
- 4. coachrom.com [coachrom.com]
- 5. genscript.com [genscript.com]
- 6. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 7. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
High background signal in Pin1 chromogenic assay
Welcome to the technical support center for the Pin1 chromogenic assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Pin1 chromogenic assay?
The Pin1 chromogenic assay is a coupled-enzyme assay used to measure the peptidyl-prolyl isomerase (PPIase) activity of Pin1. The assay consists of two main steps:
-
Isomerization by Pin1: Pin1 catalyzes the cis to trans isomerization of a specific peptide substrate, typically Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA).
-
Chromogenic Detection: The coupling enzyme, chymotrypsin, specifically cleaves the trans isomer of the peptide substrate, releasing p-nitroaniline (pNA). The amount of released pNA is proportional to the Pin1 activity and can be quantified by measuring the absorbance at 390 nm.
Q2: What are the critical components of the Pin1 chromogenic assay?
The key reagents and their roles are summarized in the table below:
| Component | Function |
| Pin1 Enzyme | The enzyme of interest whose activity is being measured. |
| Peptide Substrate (e.g., Suc-AEPF-pNA) | A synthetic peptide containing a pSer/Thr-Pro mimic that Pin1 isomerizes from the cis to the trans conformation. |
| Chymotrypsin | A protease that specifically cleaves the trans form of the peptide substrate, releasing the chromophore p-nitroaniline (pNA). |
| Assay Buffer | Provides the optimal pH and ionic strength for the enzymatic reactions. Typically a HEPES-based buffer at pH 7.8. |
Q3: Why am I observing a high background signal in my no-enzyme control wells?
A high background signal in the absence of Pin1 can be due to several factors, primarily related to the non-specific release of p-nitroaniline. The most common causes are addressed in the troubleshooting section below.
Troubleshooting Guide: High Background Signal
High background absorbance in the Pin1 chromogenic assay can obscure the true signal from Pin1 activity, leading to inaccurate results. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: High Absorbance in "No Pin1" Control
This is the most common manifestation of high background signal. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution(s) |
| 1. Contaminated Reagents | - Substrate Solution: Prepare fresh substrate solution. Old or improperly stored substrate may have undergone spontaneous hydrolysis. - Chymotrypsin Solution: Ensure the chymotrypsin stock is not contaminated with other proteases. Prepare fresh aliquots. - Assay Buffer: Prepare fresh buffer using high-purity water and reagents. Filter-sterilize the buffer. |
| 2. Non-Specific Cleavage by Chymotrypsin | - Optimize Chymotrypsin Concentration: Titrate the concentration of chymotrypsin. Use the lowest concentration that provides a robust signal with the positive control but minimal cleavage in the no-Pin1 control. - Check Chymotrypsin Activity: Test the activity of your chymotrypsin stock independently to ensure it is within the expected range. |
| 3. Spontaneous Substrate Hydrolysis or Isomerization | - Substrate Quality: Use high-quality, purified peptide substrate. Lower purity substrates may contain pre-cleaved pNA. - Assay Conditions: Ensure the assay pH is optimal (typically around 7.8). Extreme pH values can increase the rate of non-enzymatic hydrolysis.[1] - Incubation Time: Minimize the pre-incubation time of the substrate and chymotrypsin before adding Pin1. Long incubation times can lead to a gradual increase in background. |
| 4. Issues with Assay Plate or Reader | - Plate Type: Use a clear, flat-bottom 96-well plate suitable for absorbance readings. - Reader Settings: Ensure the spectrophotometer is set to the correct wavelength (390 nm for pNA) and is properly blanked. |
Logical Flow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for troubleshooting high background signals.
Experimental Protocols
Standard Pin1 Chromogenic Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human Pin1
-
Pin1 substrate: Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in DMSO. Further dilute in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Prepare a stock solution of chymotrypsin in 1 mM HCl. Dilute in the assay buffer to the final working concentration (e.g., 0.1 mg/mL).
-
Prepare serial dilutions of Pin1 in the assay buffer.
-
-
Assay Setup:
-
Add the following to each well of the 96-well plate in the specified order:
-
Assay Buffer
-
Pin1 enzyme (or buffer for no-enzyme control)
-
Chymotrypsin solution
-
-
Initiate the reaction by adding the peptide substrate solution to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 25°C.
-
Measure the absorbance at 390 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of pNA production (ΔA390/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from the rates of the Pin1-containing wells to determine the Pin1-specific activity.
-
Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Assay Concentration |
| Pin1 | 1 mg/mL | 10-100 nM |
| Suc-AEPF-pNA | 10 mM in DMSO | 25-100 µM |
| Chymotrypsin | 10 mg/mL in 1 mM HCl | 0.05-0.2 mg/mL |
Pin1 Signaling Pathways
Pin1 plays a crucial role in various signaling pathways by regulating the conformation of key phosphoproteins. Dysregulation of Pin1 is implicated in diseases such as cancer and Alzheimer's disease.[2][3][4]
Pin1 Regulation of p53
Pin1 is a key regulator of the tumor suppressor protein p53. Following DNA damage, p53 is phosphorylated on serine/threonine-proline motifs, creating docking sites for Pin1.[5] Pin1-mediated isomerization of p53 affects its stability and transcriptional activity.
Pin1 and Tau in Alzheimer's Disease
In the context of Alzheimer's disease, Pin1 plays a protective role by isomerizing phosphorylated Tau protein. Hyperphosphorylation of Tau can lead to a pathogenic cis conformation, which is prone to aggregation and the formation of neurofibrillary tangles. Pin1 converts cis-pTau to trans-pTau, promoting its dephosphorylation and restoring its normal function.
References
- 1. On the use of p-nitroanilides as substrates for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 5. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of Suc-Ala-Glu-Pro-Phe-pNA TFA in solution
Welcome to the technical support center for the chromogenic peptide substrate, Suc-Ala-Glu-Pro-Phe-pNA TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this substrate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a synthetic chromogenic substrate for the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a crucial regulator in various cellular signaling pathways, and its dysregulation is implicated in diseases such as cancer and Alzheimer's disease. This substrate is used in a colorimetric assay to measure the enzymatic activity of Pin1. The cleavage of the p-nitroaniline (pNA) moiety by a coupled enzyme in the assay produces a yellow color that can be quantified spectrophotometrically.
Q2: How should the lyophilized this compound be stored?
For long-term storage, the lyophilized peptide should be kept at -20°C. Under these conditions, it is stable for up to 36 months.
Q3: What is the recommended procedure for dissolving the peptide?
It is recommended to first attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved, you can then dilute it to the desired working concentration with your aqueous assay buffer.
Q4: What is the stability of this compound once in solution?
The stability of the peptide in solution is limited. For optimal performance, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. Users are advised to perform their own stability studies for their specific experimental conditions.
Q5: What is the significance of the TFA salt form of the peptide?
TFA (trifluoroacetic acid) is used during the synthesis and purification of the peptide. While for many standard in vitro assays the residual TFA levels do not cause interference, it is a strong acid and can alter the pH of your assay, which may affect enzyme activity.[1][2] In sensitive cellular or enzymatic studies, high concentrations of TFA can be cytotoxic or interfere with enzyme-substrate interactions.[1][2] If you suspect TFA interference, TFA removal services are commercially available to exchange the TFA counter-ion for one like acetate or hydrochloride.[1][2]
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal from enzyme activity, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Spontaneous hydrolysis of the substrate | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of the substrate in aqueous buffers, especially at non-neutral pH. |
| Contaminated reagents | Use fresh, high-quality reagents, including buffers and enzymes. Ensure that the chymotrypsin used in the coupled assay is free of contaminating proteases. |
| Non-specific binding to the microplate | Use non-binding surface plates or plates specifically designed for enzymatic assays. Ensure proper blocking if required by the specific assay format. |
| Incorrect wavelength reading | Ensure the spectrophotometer is set to the correct wavelength for p-nitroaniline, which is typically 405 nm or 410 nm. |
Issue 2: No or Low Signal (No Color Development)
A lack of signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Pin1 enzyme | Verify the activity of your Pin1 enzyme preparation using a known positive control. Ensure proper storage and handling of the enzyme. |
| Inactive chymotrypsin | The coupled assay relies on active chymotrypsin. Verify its activity with a known substrate. |
| Incorrect assay buffer conditions | Check the pH and ionic strength of your assay buffer. The optimal conditions for the Pin1-chymotrypsin coupled assay should be empirically determined. |
| Degraded substrate | Prepare a fresh solution of the this compound substrate. |
| Presence of inhibitors | Your sample may contain inhibitors of Pin1 or chymotrypsin. Run appropriate controls, including a no-sample control and a positive control with a known amount of active enzyme. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability in results can arise from several factors related to experimental technique and reagent handling.
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Temperature fluctuations | Ensure all assay components are at the recommended temperature before starting the reaction. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature during the assay. |
| Repeated freeze-thaw cycles of reagents | Aliquot stock solutions of the peptide and enzymes to avoid multiple freeze-thaw cycles. |
| Timing inconsistencies | Be precise and consistent with incubation times for all samples. |
Experimental Protocols
Protocol 1: Chymotrypsin-Coupled Pin1 Activity Assay
This assay measures the cis-to-trans isomerase activity of Pin1. Pin1 converts the Suc-Ala-Glu-Pro-Phe-pNA substrate from the cis isomer to the trans isomer. The trans isomer is then cleaved by chymotrypsin, releasing p-nitroaniline, which is detected spectrophotometrically.
Materials:
-
This compound
-
Recombinant human Pin1
-
α-Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm or 410 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the peptide stock solution to the desired final concentration in the assay buffer.
-
Prepare a solution of Pin1 and α-chymotrypsin in the assay buffer.
-
In a 96-well plate, add the Pin1 and α-chymotrypsin solution.
-
To initiate the reaction, add the diluted peptide substrate to the wells containing the enzyme mixture.
-
Immediately place the plate in a spectrophotometer pre-set to the reaction temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 405 nm or 410 nm over time. The rate of color development is proportional to the Pin1 activity.
Protocol 2: HPLC Method for Assessing Peptide Stability
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to assess the stability of Suc-Ala-Glu-Pro-Phe-pNA in solution over time.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution to a final concentration of approximately 1 mg/mL in the desired buffer and conditions for the stability study (e.g., different pH values, temperatures).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and stop any potential degradation by freezing or immediate injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 315 nm for the pNA group).
-
-
Data Analysis:
-
The peak corresponding to the intact Suc-Ala-Glu-Pro-Phe-pNA will decrease over time if the peptide is unstable.
-
New peaks corresponding to degradation products may appear.
-
Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.
-
Visualizations
Pin1 Signaling Pathway
The following diagram illustrates the central role of Pin1 in regulating various signaling pathways implicated in cell proliferation and survival. Pin1 acts on phosphorylated serine/threonine-proline motifs on a multitude of substrate proteins, leading to conformational changes that can affect their stability, localization, and activity.
References
Troubleshooting inconsistent results in Pin1 kinetic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Pin1 kinetic assays. The information is designed to help identify and resolve common issues, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during Pin1 kinetic assays, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the background signal in my chymotrypsin-coupled assay high?
High background signal can mask the true enzyme activity. Several factors can contribute to this issue:
-
Autohydrolysis of the Substrate: The p-nitroanilide (pNA) substrate may undergo spontaneous hydrolysis, leading to an increased background signal.
-
Solution: Prepare the substrate solution fresh for each experiment. Avoid prolonged storage of the substrate in aqueous buffers.
-
-
Contaminated Reagents: Contamination of buffers or enzyme preparations with proteases can lead to non-specific cleavage of the substrate.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and filter-sterilize them if necessary.
-
-
Sub-optimal Chymotrypsin Concentration: An excessively high concentration of chymotrypsin can increase the background cleavage of the cis-conformer of the substrate.
-
Solution: Optimize the chymotrypsin concentration by performing a titration to find the lowest concentration that still provides a robust signal for the Pin1-catalyzed reaction.
-
Q2: My fluorescence polarization (FP) assay shows a low signal window (low mP shift). What could be the cause?
A small millipolarization (mP) window between the bound and free tracer can make it difficult to accurately determine binding and inhibition.
-
Tracer Concentration Too High: If the concentration of the fluorescently labeled peptide (tracer) is too high, a significant fraction will remain unbound even at saturating concentrations of Pin1, thus reducing the overall polarization shift.
-
Solution: The tracer concentration should ideally be well below the dissociation constant (Kd) of its interaction with Pin1. Perform a tracer titration to determine the optimal concentration that gives a sufficient signal intensity without saturating the system.
-
-
Inactive Pin1 Enzyme: If the Pin1 enzyme is inactive or has low activity, it will not bind the tracer effectively, resulting in a minimal change in polarization.
-
Solution: Verify the activity of your Pin1 enzyme stock using an orthogonal activity assay, such as the chymotrypsin-coupled assay. Ensure proper storage and handling of the enzyme to maintain its activity.
-
-
Inappropriate Buffer Conditions: The composition of the assay buffer, including pH and ionic strength, can significantly impact Pin1 activity and binding.[1]
-
Solution: Optimize the buffer conditions. A common starting point is a buffer containing HEPES or Tris at a physiological pH (e.g., 7.0-7.8), with the addition of salts like NaCl and a reducing agent like DTT.[2]
-
Q3: The results of my Pin1 kinetic assays are inconsistent between experiments. What are the likely reasons?
Poor reproducibility is a common challenge in enzyme kinetics.
-
Variability in Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or inhibitors will lead to variable results.
-
Solution: Prepare master mixes for your reagents to minimize pipetting errors. Calibrate your pipettes regularly. Prepare fresh dilutions of enzymes and substrates for each experiment.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures will affect the reaction rate.
-
Solution: Use a temperature-controlled plate reader or water bath to ensure a constant and accurate temperature throughout the assay. Allow all reagents to equilibrate to the assay temperature before starting the reaction.
-
-
Enzyme Instability: Pin1, like many enzymes, can lose activity over time, especially with repeated freeze-thaw cycles.
-
Solution: Aliquot your Pin1 stock upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles of the same aliquot.
-
Q4: I am not observing any Pin1 activity in my assay.
A complete lack of signal can be due to several critical factors:
-
Omission of a Key Reagent: Accidentally leaving out the enzyme, substrate, or a necessary cofactor will result in no reaction.
-
Solution: Use a checklist to ensure all components are added to the reaction wells. Include positive and negative controls in your experimental setup.
-
-
Use of an Incorrect Substrate: Pin1 is highly specific for phosphorylated Ser/Thr-Pro motifs.[3]
-
Solution: Verify that you are using a phosphorylated peptide substrate. An unphosphorylated version of the peptide can serve as a negative control.
-
-
Presence of an Inhibitor: The sample being tested may contain an unknown inhibitor of Pin1.
-
Solution: If testing crude extracts or unpurified samples, consider potential inhibitory compounds. A control experiment with a known amount of purified Pin1 spiked into the sample can help determine if inhibition is occurring.
-
Data Presentation
Pin1 Kinetic Parameters
The following table summarizes typical kinetic constants for Pin1 with a common peptide substrate. Note that these values can vary depending on the specific substrate sequence and assay conditions.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Ac-Ala-Glu-Pro-Phe-pNA | ~73 | ~1400 | ~1.9 x 10⁷ | 35 mM HEPES, pH 7.8, 10°C | |
| WFYpSPRLKK | 800 ± 150 | - | 380,000 | 10°C | [3] |
| Ac-Phe-Phe-pSer-Pro-Arg-pNA | - | - | 4,230,000 | pH 7.0, 4°C | [4] |
IC₅₀ Values for Common Pin1 Inhibitors
This table provides a reference for the inhibitory potency of several known Pin1 inhibitors. IC₅₀ values are highly dependent on the assay conditions, particularly substrate concentration.
| Inhibitor | IC₅₀ (µM) | Assay Type | Reference |
| Juglone | ~5 | Protease-coupled | |
| ATRA (All-trans retinoic acid) | 33.2 | Enzymatic inhibition | [5] |
| KPT-6566 | 0.64 | PPIase domain | |
| VS1 | 6.4 | Enzymatic inhibition | [5] |
| VS2 | 29.3 | Enzymatic inhibition | [5] |
| HWH8-33 | 0.15-32.32 | Cell viability (MTT) | |
| HWH8-36 | 0.15-32.32 | Cell viability (MTT) |
Experimental Protocols
Chymotrypsin-Coupled Spectrophotometric Assay
This is a continuous assay that measures the cis-to-trans isomerization of a chromogenic peptide substrate by Pin1. The trans-isomer of the substrate is specifically cleaved by chymotrypsin, releasing p-nitroaniline, which can be monitored by absorbance at 390 nm.
Materials:
-
Recombinant human Pin1
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well, clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a mixture of LiCl and trifluoroethanol (TFE) to enrich the cis-conformation.
-
Prepare stock solutions of Pin1 and chymotrypsin in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the desired volume of Assay Buffer.
-
Add the test compound (inhibitor) or vehicle control.
-
Add the Pin1 enzyme solution and incubate for a pre-determined time (e.g., 10-15 minutes) at the desired temperature (e.g., 10-25°C).
-
Add the chymotrypsin solution.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 390 nm over time using a spectrophotometer. Collect data points every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the substrate or inhibitor concentration to determine kinetic parameters (Km, Vmax) or IC₅₀ values.
-
Fluorescence Polarization (FP) Assay
This is a binding assay that measures the interaction between Pin1 and a fluorescently labeled peptide substrate (tracer). When Pin1 binds to the tracer, the larger complex tumbles more slowly in solution, resulting in an increase in fluorescence polarization.
Materials:
-
Recombinant human Pin1
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled pSer/Thr-Pro peptide)
-
Assay Buffer: e.g., 10 mM HEPES, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4.[2]
-
96-well or 384-well, black, non-binding surface microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Pin1, tracer, and test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to each well.
-
Add the fluorescent tracer at a fixed, low concentration.
-
Add the test compound (for competition assays) at various concentrations.
-
Add the Pin1 enzyme solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
For binding assays, plot the mP values against the Pin1 concentration to determine the Kd.
-
For competition assays, plot the mP values against the inhibitor concentration to determine the IC₅₀.
-
Visualizations
Caption: The Pin1 catalytic cycle, illustrating its role in protein regulation.
Caption: A generalized workflow for a Pin1 kinetic assay.
Caption: A decision tree for troubleshooting common issues in Pin1 assays.
References
- 1. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl isomerase, Pin1: new findings of post-translational modifications and physiological substrates in cancer, asthma and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and temperature on Suc-Ala-Glu-Pro-Phe-pNA stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing and using Suc-Ala-Glu-Pro-Phe-pNA?
A1: For optimal stability, it is recommended to store stock solutions of Suc-Ala-Glu-Pro-Phe-pNA at a slightly acidic to neutral pH (pH 6.0-7.4). Under basic conditions (pH > 8), peptides, in general, are more susceptible to degradation pathways such as β-elimination and racemization.[1] Prolonged exposure to high pH should be avoided. The optimal pH for enzymatic assays will depend on the specific enzyme being studied (e.g., Pin1), but the inherent stability of the peptide substrate should be considered when designing experiments.
Q2: How does temperature affect the stability of Suc-Ala-Glu-Pro-Phe-pNA?
A2: As with most peptides, the rate of degradation of Suc-Ala-Glu-Pro-Phe-pNA increases with temperature.[2] For long-term storage, lyophilized peptide should be kept at -20°C or -80°C.[3] Once in solution, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles. For enzymatic assays conducted at elevated temperatures, it is crucial to perform control experiments to assess the non-enzymatic hydrolysis of the substrate.
Q3: What are the primary degradation pathways for this peptide substrate?
A3: The primary degradation pathways for peptides like Suc-Ala-Glu-Pro-Phe-pNA in aqueous solutions include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be accelerated at acidic or basic pH and higher temperatures.[4] The presence of an Aspartic acid (Asp) or Glutamic acid (Glu) residue can make the adjacent peptide bond more labile.
-
Oxidation: While this peptide does not contain the highly susceptible Cysteine or Methionine residues, other residues can undergo oxidation over long periods, though at a slower rate.
-
Pyroglutamate Formation: The N-terminal Glutamic acid (Glu) can potentially cyclize to form pyroglutamic acid. This is a common modification in peptides with N-terminal Glutamine or Glutamic acid.
Q4: Can I expect spontaneous release of p-nitroaniline (pNA) from the substrate?
A4: Yes, some degree of spontaneous, non-enzymatic hydrolysis can occur, leading to the release of pNA and a subsequent increase in background absorbance. This is more likely to be observed at non-optimal pH values and higher temperatures. It is essential to run a "substrate only" control (without enzyme) to quantify this background signal and subtract it from your experimental readings.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using Suc-Ala-Glu-Pro-Phe-pNA.
| Problem | Possible Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Run a "substrate only" control and subtract the background absorbance. Prepare fresh substrate solution. Optimize the assay pH and temperature to minimize non-enzymatic cleavage. |
| Contaminated buffers or reagents. | Use fresh, high-purity water and reagents. Filter-sterilize buffers. | |
| No or Low Signal | Inactive enzyme. | Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme. |
| Inactive substrate. | The peptide may have degraded due to improper storage. Use a fresh aliquot of the substrate. Confirm the substrate concentration. | |
| Incorrect assay conditions. | Verify the pH and ionic strength of the assay buffer are optimal for the enzyme. Ensure the correct wavelength (typically 405 nm) is being used to measure pNA release.[5] | |
| Presence of an enzyme inhibitor. | Ensure that no components of your sample or buffer are known to inhibit the enzyme. For example, sodium azide can inhibit some enzymes.[6][7] | |
| Inconsistent or Irreproducible Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability.[8] |
| Temperature fluctuations. | Ensure consistent and uniform temperature control throughout the assay. Even a small change in temperature can significantly affect reaction rates.[9] | |
| Substrate precipitation. | Ensure the peptide is fully dissolved in the assay buffer. If solubility is an issue, a small amount of an organic solvent like DMSO may be required, but its compatibility with the enzyme must be verified. |
Data Summary
The following tables provide a summary of expected stability trends for Suc-Ala-Glu-Pro-Phe-pNA based on general peptide chemistry. These are illustrative and should be confirmed experimentally.
Table 1: Effect of pH on the Rate of Spontaneous Hydrolysis at 37°C
| pH | Relative Rate of Spontaneous Hydrolysis (Arbitrary Units) |
| 5.0 | 1.2 |
| 6.0 | 1.0 |
| 7.0 | 1.1 |
| 7.4 | 1.3 |
| 8.0 | 2.5 |
| 9.0 | 5.8 |
Table 2: Effect of Temperature on the Rate of Spontaneous Hydrolysis at pH 7.4
| Temperature (°C) | Relative Rate of Spontaneous Hydrolysis (Arbitrary Units) |
| 25 | 1.0 |
| 37 | 2.1 |
| 50 | 4.5 |
| 60 | 8.9 |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Substrate Stability
-
Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate for pH 5-6, phosphate for pH 6-8, and borate for pH 8-9).
-
Prepare a stock solution of Suc-Ala-Glu-Pro-Phe-pNA in a suitable solvent (e.g., DMSO or water).
-
Dilute the substrate stock solution to the final working concentration in each of the prepared buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Measure the absorbance at 405 nm to quantify the amount of released pNA.
-
Plot the absorbance versus time for each pH to determine the rate of spontaneous hydrolysis.
Protocol 2: Determining the Effect of Temperature on Substrate Stability
-
Prepare a buffer at a constant pH (e.g., pH 7.4).
-
Prepare a stock solution of Suc-Ala-Glu-Pro-Phe-pNA.
-
Dilute the substrate stock solution to the final working concentration in the prepared buffer.
-
Aliquot the solution into separate tubes for each temperature point.
-
Incubate the tubes at different temperatures (e.g., 25°C, 37°C, 50°C, 60°C).
-
At various time points , remove a tube from each temperature and measure the absorbance at 405 nm.
-
Plot the absorbance versus time for each temperature to determine the rate of spontaneous hydrolysis.
Visualizations
Caption: Troubleshooting workflow for enzymatic assays.
Caption: Experimental workflow for assessing peptide stability.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suc-Ala-Glu-Pro-Phe-pNA peptide [novoprolabs.com]
- 4. youtube.com [youtube.com]
- 5. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Interference of Test Compounds with p-Nitroanilide Absorbance
Welcome to the technical support center for addressing challenges related to the interference of test compounds with p-nitroanilide (pNA) absorbance in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is p-nitroanilide (pNA) and why is it used in enzymatic assays?
A1: p-Nitroanilide is a chromogenic substrate commonly used to measure the activity of proteases. In its intact form (typically conjugated to a peptide recognized by the enzyme), it is colorless. Upon enzymatic cleavage, yellow p-nitroaniline is released, which can be quantified by measuring its absorbance at approximately 405-410 nm. This color change provides a simple and direct way to monitor enzyme kinetics.
Q2: What are the common causes of interference in pNA-based assays?
A2: Interference in pNA-based assays can arise from several sources:
-
Spectral Overlap: The test compound itself may absorb light at or near the same wavelength as pNA (around 405-410 nm), leading to a false positive or an artificially high signal.[1]
-
Compound Color: Colored compounds can interfere with absorbance-based assays.[1]
-
Chemical Reactivity: The test compound may react directly with pNA or other assay components, causing a change in absorbance that is not related to enzyme activity.
-
Light Scattering: Precipitated or aggregated test compounds can scatter light, leading to inaccurate absorbance readings.
-
Inner Filter Effect: The test compound may absorb the excitation or emission light in fluorescence-based assays that are sometimes used as orthogonal controls.
-
Pan-Assay Interference Compounds (PAINS): These are compounds known to interfere with a wide range of assays through various mechanisms, including non-specific interactions and reactivity. Common PAINS include curcumin, quinones, and rhodanines.
Q3: How can I determine if my test compound is interfering with the pNA absorbance?
A3: A series of control experiments are essential to identify potential interference. The primary control is to measure the absorbance of your test compound in the assay buffer without the enzyme. If you observe significant absorbance at 405-410 nm, your compound is likely causing spectral interference.
Q4: My test compound is colored. How can I correct for its absorbance?
A4: If your compound absorbs at the same wavelength as pNA, you can correct for this by subtracting the absorbance of the compound alone from the absorbance of the complete reaction mixture. This is done by running a parallel control experiment for each concentration of your test compound that includes all assay components except the enzyme.
Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?
A5: PAINS are chemical structures that are frequently identified as "hits" in high-throughput screens but are often false positives due to their ability to interfere with assay technologies through various mechanisms.[2] Many PAINS are colored or redox-active. You can use computational filters and databases to check if your compound contains a PAINS substructure. Common PAINS include curcumin, quinones, and rhodanines.[2]
Troubleshooting Guides
Issue 1: High background absorbance in the absence of enzyme.
Possible Cause:
-
The test compound absorbs light at the detection wavelength (405-410 nm).
-
The test compound is unstable and degrades to a colored product in the assay buffer.
-
The assay buffer itself has high background absorbance.
Troubleshooting Steps:
-
Measure Compound Absorbance: Prepare a solution of your test compound in the assay buffer at the same concentration used in the assay. Measure its absorbance at 405-410 nm.
-
Assess Compound Stability: Incubate the test compound in the assay buffer for the duration of the experiment and measure its absorbance at different time points. A change in absorbance over time indicates instability.
-
Run a Buffer Blank: Measure the absorbance of the assay buffer alone.
-
Correction: If the compound's absorbance is stable, subtract this background absorbance from your assay readings. If it is unstable, consider modifying the buffer conditions (e.g., pH) or using an alternative substrate.
Issue 2: Non-linear or erratic reaction progress curves.
Possible Cause:
-
The test compound is precipitating out of solution over time.
-
The test compound is a time-dependent inhibitor of the enzyme.
-
The pNA substrate or the released p-nitroaniline is unstable under the assay conditions.
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect the wells for precipitation. You can also measure light scattering at a wavelength outside the absorbance range of pNA (e.g., 600 nm).
-
Evaluate Time-Dependent Inhibition: Pre-incubate the enzyme and the test compound for varying amounts of time before adding the substrate. A change in inhibition with pre-incubation time suggests time-dependent inhibition.
-
Assess pNA Stability: Run a control reaction with a known amount of p-nitroaniline in the assay buffer and monitor its absorbance over time. A decrease in absorbance indicates instability.
Issue 3: Inconsistent results between experiments.
Possible Cause:
-
Variability in reagent preparation.
-
Fluctuations in temperature or pH.
-
Inconsistent incubation times.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all reagents are prepared fresh and consistently. Use a calibrated pH meter and a temperature-controlled plate reader or incubator.
-
Use Positive and Negative Controls: Always include a known inhibitor (positive control) and a vehicle control (e.g., DMSO) in every experiment to monitor assay performance.
-
Automate Pipetting: If possible, use automated liquid handlers to minimize pipetting errors.
Data Presentation
Table 1: Spectral Properties of p-Nitroanilide (pNA) under Different Conditions
| Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 95% Ethanol | 374 | ~15,100 (at 1% w/v, 1 cm path) | [3] |
| pH 7.4 (in presence of α-Chymotrypsin) | - | - | [4] |
| General measurement | 410 | 8,800 | [1] |
| In water | 380 | - | [5] |
Note: The molar extinction coefficient of p-nitroaniline can be influenced by the solvent and pH of the solution.[6]
Table 2: Absorbance Properties of Common Interfering Compounds (PAINS)
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Curcumin | Ethanol | ~425 | - | [7] |
| Curcumin | Methanol | 425 | 55,000 | [8] |
| Curcumin | DMSO | 435 | - | [9] |
| 1,2-Benzoquinone | Aqueous | 389 | 1,370 | [10] |
| o-quinone | THF | 390 | - | [11] |
| Rhodamine B | - | 541 | - | [12] |
| Rhodamine 6G | Ethanol | 529.8 | 116,000 |
Table 3: Comparison of Common Protease Substrates
| Substrate Type | Example | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| Chromogenic | p-Nitroanilide (pNA) | N/A (Absorbance at 405-410 nm) | N/A | Simple, inexpensive, does not require a fluorometer. | Lower sensitivity, prone to interference from colored compounds. |
| Fluorogenic | 7-Amino-4-methylcoumarin (AMC) | ~360-380 | ~440-460 | Higher sensitivity than pNA. | Prone to interference from fluorescent compounds, requires a fluorometer. |
| Fluorogenic | 7-Amino-4-trifluoromethylcoumarin (AFC) | ~380-400 | ~490-520 | Higher sensitivity and less pH-sensitive than AMC. | Prone to interference from fluorescent compounds, requires a fluorometer. |
| Fluorogenic | Rhodamine 110 (R110) | ~490-500 | ~520-530 | Very high sensitivity, long excitation wavelength reduces background fluorescence. | Can be more expensive, requires a fluorometer. |
Experimental Protocols
Protocol 1: Screening for Test Compound Interference
Objective: To determine if a test compound directly absorbs light at the pNA detection wavelength.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Spectrophotometer plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer in a 96-well plate. Include a vehicle control (e.g., DMSO in buffer).
-
The final concentrations should be the same as those used in the enzyme assay.
-
Measure the absorbance of the plate at 405 nm (or the specific wavelength used for pNA detection).
-
Data Analysis: Plot the absorbance at 405 nm against the concentration of the test compound. A concentration-dependent increase in absorbance indicates direct interference.
Protocol 2: Correcting for Compound Interference
Objective: To obtain accurate enzyme activity data in the presence of an interfering compound.
Procedure:
-
Set up two sets of 96-well plates.
-
Plate 1 (Enzyme Reaction):
-
Add assay buffer, test compound dilutions, and enzyme to the wells.
-
Initiate the reaction by adding the pNA substrate.
-
Measure the absorbance at 405 nm over time.
-
-
Plate 2 (Compound Blank):
-
Add assay buffer and the same test compound dilutions to the wells.
-
Add the pNA substrate. Do not add the enzyme.
-
Measure the absorbance at 405 nm at the same time points as Plate 1.
-
-
Data Analysis:
-
For each time point and each compound concentration, subtract the absorbance value from the corresponding well in Plate 2 from the absorbance value in Plate 1.
-
The resulting values represent the corrected absorbance due to enzymatic activity.
-
Calculate the initial reaction rates from the corrected progress curves.
-
Mandatory Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fabrication and vibration characterization of curcumin extracted from turmeric (Curcuma longa) rhizomes of the northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Absorption [Rhodamine B Base] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Researcher's Guide to Pin1 Isomerase Assays: Comparing Alternatives to the Traditional Chromogenic Method
For researchers, scientists, and drug development professionals investigating the multifaceted roles of the peptidyl-prolyl isomerase Pin1, the selection of an appropriate assay is paramount. The classic chromogenic substrate, Suc-Ala-Glu-Pro-Phe-pNA, has long been a staple for monitoring Pin1's catalytic activity. However, the landscape of available tools has expanded, offering alternatives with distinct advantages in sensitivity, throughput, and substrate specificity. This guide provides an objective comparison of key Pin1 assay methodologies, supported by experimental data and detailed protocols to inform your experimental design.
At a Glance: Performance Comparison of Pin1 Assay Substrates
To facilitate a clear comparison, the following table summarizes the key quantitative parameters and features of the traditional chromogenic substrate and its principal alternatives.
| Feature | Suc-Ala-Glu-Pro-Phe-pNA (Chromogenic) | Fluorogenic Substrate (e.g., SensoLyte® Green) | WFYpSPR-pNA (Chromogenic) |
| Assay Principle | Coupled-enzyme (Chymotrypsin); Colorimetric detection of p-nitroaniline (pNA) release. | Direct; Fluorescence detection upon cleavage of a quenched substrate. | Coupled-enzyme (Trypsin); Colorimetric detection of p-nitroaniline (pNA) release. |
| Detection Method | Absorbance (405 nm) | Fluorescence (Ex/Em ≈ 490/520 nm) | Absorbance (405 nm) |
| Catalytic Efficiency (kcat/Km) | ~380 M⁻¹s⁻¹ (at 10°C)[1] | Not explicitly reported in literature, but generally higher sensitivity than chromogenic methods.[2][3][4] | 20,160 M⁻¹s⁻¹[1] |
| Relative Sensitivity | Lower | Higher[2][3][4] | Moderate |
| Throughput | Moderate to High | High | Moderate to High |
| Advantages | Well-established, cost-effective. | High sensitivity, suitable for high-throughput screening (HTS).[2][3][4] | Utilizes a different coupling enzyme (trypsin), offering an alternative for specificity studies. |
| Disadvantages | Lower sensitivity, potential for interference from colored compounds.[3] | Higher cost, potential for interference from fluorescent compounds. | Similar limitations to other chromogenic assays. |
In Focus: Pin1's Central Role in Cellular Signaling
Pin1 is a critical regulator of numerous cellular processes, acting as a molecular switch that controls the function of key phosphoproteins. Its isomerase activity on phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs can alter protein conformation, leading to changes in protein stability, localization, and activity. The diagram below illustrates the central role of Pin1 in several major signaling pathways implicated in cancer and other diseases.
Caption: Pin1 integrates signals from upstream kinases to regulate key downstream pathways involved in cell cycle control and oncogenesis.
Pin1's influence extends to critical cell cycle regulators like Cyclin D1 and the tumor suppressor p53.[5][6][7][8][9][10][11] By stabilizing Cyclin D1, Pin1 promotes cell cycle progression.[9][11] Furthermore, Pin1-mediated isomerization of p53 is crucial for its activation and stability in response to genotoxic stress.[5][6][7][8] In the Wnt signaling pathway, Pin1 enhances the stability of β-catenin, promoting its nuclear translocation and the transcription of target genes, including Cyclin D1.[8] Pin1 also plays a significant role in the NF-κB pathway by binding to the p65 subunit, which increases its nuclear accumulation and transcriptional activity.[6]
Experimental Protocols: A Step-by-Step Guide
The successful implementation of any Pin1 assay hinges on a well-defined and executed protocol. Below are detailed methodologies for the chymotrypsin-coupled chromogenic assay, the fluorogenic assay, and the trypsin-coupled chromogenic assay.
Chymotrypsin-Coupled Chromogenic Assay
This traditional method relies on the protease chymotrypsin to cleave the trans isomer of the Suc-Ala-Glu-Pro-Phe-pNA substrate, releasing the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.
Caption: Workflow for the chymotrypsin-coupled chromogenic Pin1 assay.
Materials:
-
Recombinant human Pin1
-
Suc-Ala-Glu-Pro-Phe-pNA substrate
-
α-Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
Trifluoroethanol (TFE)
-
Lithium Chloride (LiCl)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare Substrate Stock: Dissolve Suc-Ala-Glu-Pro-Phe-pNA in a solution of LiCl in TFE to enrich the cis conformation of the substrate.
-
Prepare Reagents:
-
Dilute recombinant Pin1 to the desired concentration in Assay Buffer.
-
Dilute the substrate stock to the working concentration in Assay Buffer.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl and then dilute to the final working concentration in Assay Buffer immediately before use.
-
-
Assay Reaction:
-
Add Pin1 enzyme solution to the wells of a 96-well plate.
-
To initiate the reaction, add the substrate solution to the wells.
-
Incubate at the desired temperature (e.g., 10°C or 25°C).
-
Add the chymotrypsin solution to each well.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Alternatively, for an endpoint assay, stop the reaction after a defined time and read the absorbance.
-
-
Data Analysis: The rate of pNA release is proportional to the Pin1 activity. Calculate the initial reaction velocities from the linear portion of the kinetic curve.
Fluorogenic Pin1 Assay
Fluorogenic assays offer a more direct and often more sensitive method for measuring Pin1 activity. These assays typically utilize a peptide substrate containing a fluorophore and a quencher. Pin1-catalyzed isomerization allows for subsequent cleavage by a developer enzyme, leading to a measurable increase in fluorescence.
References
- 1. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Pin1 in the regulation of p53 stability and p21 transactivation, and cell cycle checkpoints in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prolyl isomerase Pin1 reveals a mechanism to control p53 functions after genotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The prolyl isomerase Pin1 orchestrates p53 acetylation and dissociation from the apoptosis inhibitor iASPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle: Suc-Ala-Glu-Pro-Phe-pNA vs. Fluorescent Substrates for Pin1 Activity Assays
For researchers, scientists, and drug development professionals investigating the pivotal role of the peptidyl-prolyl isomerase Pin1 in cellular signaling and disease, the accurate measurement of its enzymatic activity is paramount. The choice of substrate is a critical determinant of assay performance, with chromogenic and fluorescent options representing the two main classes. This guide provides an objective comparison of the widely used chromogenic substrate, Suc-Ala-Glu-Pro-Phe-pNA, and the increasingly popular fluorescent substrates, supported by experimental data and detailed protocols.
At a Glance: Chromogenic vs. Fluorescent Pin1 Substrates
| Feature | Suc-Ala-Glu-Pro-Phe-pNA (Chromogenic) | Fluorescent Substrates |
| Principle | Indirect, coupled-enzyme assay measuring p-nitroaniline release | Direct measurement of fluorescence increase upon cleavage |
| Detection | Absorbance (Colorimetric) | Fluorescence |
| Sensitivity | Generally lower | Typically higher |
| Throughput | Amenable to high-throughput screening | Well-suited for high-throughput screening |
| Complexity | Requires a coupling enzyme (chymotrypsin) | Generally simpler, direct measurement |
| Cost | Substrate can be more cost-effective | Can be more expensive, especially proprietary kits |
Quantitative Performance Data
| Parameter | Chromogenic Substrate (Ac-Phe-Phe-pSer-Pro-Arg-pNA) | Fluorescent Substrate |
| kcat/Km (M⁻¹s⁻¹) | ~4,230[1] | Data not available for a specific, comparable substrate |
| Excitation (nm) | Not Applicable | ~490[2][3] |
| Emission (nm) | Not Applicable | ~520[2][3] |
Note: The kcat/Km for the chromogenic substrate is for a similar, but not identical, peptide sequence. This value is provided to give a general idea of the kinetic efficiency. The lack of readily available, directly comparable kinetic data for specific fluorescent Pin1 substrates is a notable gap in the current literature.
Delving into the Methodologies
Chromogenic Assay Using Suc-Ala-Glu-Pro-Phe-pNA
The chromogenic assay for Pin1 activity using Suc-Ala-Glu-Pro-Phe-pNA is an indirect, coupled-enzyme assay. Pin1 isomerizes the peptide bond between the glutamate and proline residues of the substrate from the cis to the trans conformation. The trans isomer is then susceptible to cleavage by a coupling enzyme, typically chymotrypsin, which releases the chromogenic molecule p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 390-405 nm, is proportional to the Pin1 activity.
Experimental Protocol: Chymotrypsin-Coupled Chromogenic Pin1 Assay
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Pin1 Enzyme: Dilute recombinant human Pin1 to the desired concentration in assay buffer.
-
Substrate Stock: Dissolve Suc-Ala-Glu-Pro-Phe-pNA in a suitable organic solvent (e.g., DMSO) and then dilute in assay buffer to the final working concentration.
-
Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of Pin1 enzyme solution (or buffer for control wells).
-
Add 10 µL of test compound (or vehicle control).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the Suc-Ala-Glu-Pro-Phe-pNA substrate solution.
-
Immediately add 10 µL of the chymotrypsin solution.
-
Monitor the increase in absorbance at 390 nm or 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of Pin1 inhibition for test compounds by comparing their reaction rates to the vehicle control.
-
Fluorescent Assay for Pin1 Activity
Fluorescent Pin1 assays offer a more direct and often more sensitive method for measuring enzyme activity. These assays typically utilize a peptide substrate containing a fluorophore and a quencher. In its native state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon Pin1-catalyzed isomerization, the substrate becomes susceptible to cleavage by a developer enzyme provided in the assay kit. This cleavage separates the fluorophore from the quencher, leading to a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to Pin1 activity.
Experimental Protocol: Generic Fluorescent Pin1 Assay (based on commercial kits like SensoLyte® Green Pin1 Assay Kit) [2][3]
-
Reagent Preparation:
-
Assay Buffer: Provided in the kit.
-
Pin1 Enzyme: Recombinant human Pin1, often included in the kit or sourced separately.
-
Fluorescent Substrate: Provided in the kit, typically pre-isomerized to the cis conformation.
-
Developer Enzyme: Provided in the kit.
-
-
Assay Procedure (96-well black plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of Pin1 enzyme solution (or buffer for control wells).
-
Add 10 µL of test compound (or vehicle control).
-
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate solution.
-
Add 10 µL of the developer enzyme solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve.
-
Determine the percentage of Pin1 inhibition for test compounds by comparing their reaction rates to the vehicle control.
-
Visualizing the Mechanisms and Pathways
To better understand the experimental workflows and the biological context of Pin1, the following diagrams have been generated.
References
A Head-to-Head Battle: Chromogenic vs. Fluorescence-Based Assays for Pin1 Inhibitor Screening
For researchers in oncology, neurodegenerative disease, and immunology, the protein Pin1 has emerged as a critical therapeutic target. The development of potent and specific Pin1 inhibitors is a key focus of drug discovery efforts. A crucial step in this process is the initial screening of compound libraries to identify promising candidates. Two primary methodologies have become the workhorses for high-throughput screening (HTS) of Pin1 inhibitors: the traditional chromogenic assay and the more modern fluorescence-based assays. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal screening strategy for their needs.
Executive Summary
Both chromogenic and fluorescence-based assays offer robust platforms for identifying Pin1 inhibitors. The choice between them often depends on specific experimental needs, available instrumentation, and the desired balance between throughput, cost, and sensitivity.
| Feature | Chromogenic Assay | Fluorescence-Based Assay (FP) |
| Principle | Indirect, enzyme-coupled color change | Direct, change in polarized light |
| Throughput | High | Very High |
| Sensitivity | Good | Excellent |
| Cost | Lower | Higher (probes & instrumentation) |
| Interference | Compound color, chymotrypsin inhibitors | Compound fluorescence, light scattering |
| Z'-Factor | Generally ≥ 0.5 | Typically > 0.7 |
| Signal-to-Background | Moderate | High |
Pin1 Signaling Pathway
Pin1 is a peptidyl-prolyl cis/trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of proteins. This conformational change can have profound effects on protein function, stability, and subcellular localization, thereby regulating numerous cellular signaling pathways implicated in health and disease.
Chromogenic Pin1 Inhibitor Screening
The most common chromogenic assay for Pin1 is an indirect, chymotrypsin-coupled enzymatic assay.
Experimental Workflow
Experimental Protocol
The chymotrypsin-coupled assay relies on the principle that the protease chymotrypsin can only cleave the trans isomer of a specific peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide). Pin1 catalyzes the conversion of the cis form of the substrate to the trans form, which is then cleaved by chymotrypsin, releasing p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 390-405 nm.
A typical protocol involves:
-
Pre-incubation of Pin1 enzyme with the test compound.
-
Initiation of the reaction by adding the cis-peptide substrate and chymotrypsin.
-
Monitoring the change in absorbance over time using a spectrophotometer.
The rate of the reaction is proportional to the Pin1 activity. A decrease in the rate of color development indicates inhibition of Pin1.
Fluorescence-Based Pin1 Inhibitor Screening
Fluorescence polarization (FP) is a popular fluorescence-based method for studying molecular interactions and is well-suited for HTS.
Experimental Workflow
Experimental Protocol
The FP assay is a homogenous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide that binds to Pin1 (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Pin1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
A typical protocol involves:
-
Incubating Pin1, the fluorescent tracer, and the test compound together in a microplate well.
-
Exciting the mixture with polarized light and measuring the emitted fluorescence polarization.
If a test compound inhibits the interaction between Pin1 and the tracer, the tracer will remain free in solution, resulting in a low polarization signal.
Quantitative Performance Comparison
| Parameter | Chromogenic Assay | Fluorescence Polarization Assay | Reference |
| Z'-Factor | ≥ 0.5 | > 0.7 | [1][2] |
| Signal-to-Background Ratio | Moderate | High | [3] |
| Assay Principle | Enzyme-coupled, colorimetric | Binding, fluorescence polarization | [4][5] |
| Detection | Absorbance (e.g., 390-405 nm) | Fluorescence Polarization | [4][5] |
IC50 Values for Known Pin1 Inhibitors (Representative)
| Inhibitor | Chromogenic Assay IC50 (µM) | Fluorescence-Based Assay IC50 (µM) | Reference |
| Juglone | ~2.5 - 10 | ~5 - 15 | [4] |
| ATRA (All-trans retinoic acid) | ~10 - 33.2 | Not widely reported in FP assays | [6][7] |
| PiB (diethyl-1,3,5-tristyryl-benzene) | ~5 | Not widely reported in FP assays | [8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature).
Advantages and Disadvantages
Chromogenic Assay
Advantages:
-
Cost-effective: Generally lower reagent costs compared to fluorescence-based assays.
-
Standard equipment: Requires a standard spectrophotometer, which is widely available in most laboratories.
-
Less prone to fluorescence interference: Not affected by fluorescent compounds in the screening library.
Disadvantages:
-
Indirect measurement: The assay measures the activity of a coupled enzyme (chymotrypsin), which can be a source of false positives (compounds that inhibit chymotrypsin but not Pin1).
-
Potential for colored compound interference: Compounds that absorb light at the detection wavelength can interfere with the assay.
-
Lower sensitivity: May be less sensitive than fluorescence-based methods for detecting weak inhibitors.
Fluorescence-Based Assays (FP)
Advantages:
-
High sensitivity and robustness: FP assays typically have excellent Z'-factors and high signal-to-background ratios, making them very reliable for HTS.[1][2]
-
Direct measurement of binding: Directly measures the interaction between the inhibitor and the target protein, reducing the likelihood of off-target effects seen in coupled assays.
-
Homogenous format: "Mix-and-read" format is highly amenable to automation and high-throughput screening.
Disadvantages:
-
Higher cost: Fluorescently labeled probes and specialized instrumentation (FP-capable plate reader) can be more expensive.
-
Potential for fluorescence interference: Autofluorescent compounds can interfere with the assay, leading to false positives.
-
Light scattering: Particulate matter or precipitated compounds in the sample can cause light scattering and interfere with the measurement.
Conclusion and Recommendations
The choice between a chromogenic and a fluorescence-based assay for Pin1 inhibitor screening depends on the specific goals and resources of the research program.
-
For initial, large-scale HTS campaigns where cost is a major consideration, the chromogenic assay provides a reliable and economical option. However, it is crucial to include a counterscreen to eliminate false positives that inhibit chymotrypsin.
-
For smaller, more focused screens, or for secondary screening and hit validation, the fluorescence polarization assay is highly recommended. Its superior sensitivity, robustness, and direct measurement of binding provide higher quality data and greater confidence in the identified hits.
Ultimately, a combination of both approaches can be a powerful strategy. The chromogenic assay can be used for the primary screen, followed by validation of the hits using an orthogonal fluorescence-based assay to confirm direct binding to Pin1. This two-tiered approach leverages the cost-effectiveness of the chromogenic method and the high confidence of the fluorescence-based method, leading to a more efficient and successful Pin1 inhibitor discovery pipeline.
References
- 1. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Pin1 Inhibition: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the specific inhibition of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical step in the development of novel therapeutics. Given the potential for off-target effects with small molecule inhibitors, employing a panel of orthogonal assays is essential to rigorously validate inhibitor potency, selectivity, and cellular activity. This guide provides a comparative overview of key biochemical, biophysical, and cellular assays used to confirm Pin1 inhibition, complete with experimental protocols and comparative data for known inhibitors.
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro). This action regulates the function of numerous proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][2][3] Its overexpression in many cancers has made it an attractive therapeutic target.[2][4][5] This guide will explore a multi-faceted approach to validating Pin1 inhibitors, moving from initial in vitro enzymatic assays to more complex cellular and biophysical confirmations of target engagement.
The Workflow of Pin1 Inhibitor Validation
A robust validation strategy for Pin1 inhibitors typically follows a hierarchical approach. It begins with direct measurement of enzymatic inhibition, progresses to biophysical confirmation of binding, and culminates in cellular assays to assess target engagement and downstream functional effects.
Caption: A typical workflow for the validation of Pin1 inhibitors.
Biochemical Assays: The First Line of Confirmation
Biochemical assays directly measure the enzymatic activity of Pin1 and the ability of a compound to inhibit this activity.
Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This is the most direct method for measuring the catalytic activity of Pin1.[1] The assay typically uses a synthetic peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, and couples the isomerization reaction to the activity of a second enzyme, like chymotrypsin.[1][6] Chymotrypsin can only cleave the peptide when the pSer-Pro bond is in the trans conformation. Pin1 accelerates the conversion from cis to trans, and the rate of cleavage is monitored spectrophotometrically.[6][7]
Fluorescence Polarization (FP) Assay
The FP assay is a binding assay that measures the ability of an inhibitor to compete with a fluorescently labeled probe that binds to Pin1.[1] A small, fluorescently labeled peptide that binds to Pin1 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Pin1 protein, its tumbling is slower, leading to higher polarization. An inhibitor that displaces the fluorescent probe will cause a decrease in polarization, which can be used to determine its binding affinity (Ki).[1]
Biophysical Assays: Quantifying the Interaction
Biophysical assays provide direct evidence of inhibitor binding to Pin1 and can elucidate the thermodynamics and kinetics of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during the binding of an inhibitor to Pin1.[6][8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[3][8]
Surface Plasmon Resonance (SPR)
SPR is another label-free method that measures the binding of an inhibitor to Pin1 immobilized on a sensor chip.[7][8][9] It provides real-time data on the association and dissociation of the inhibitor, allowing for the determination of kinetic parameters (kon and koff) in addition to the binding affinity (Kd).[7][9]
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the change in the thermal stability of Pin1 upon inhibitor binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the binding site and conformational changes in Pin1 upon inhibitor binding.[11][12] Chemical shift perturbation experiments can identify the specific amino acid residues involved in the interaction.[11]
Cellular Assays: Probing In-Cell Activity
Cellular assays are crucial for confirming that an inhibitor can enter cells, engage with Pin1, and exert a biological effect.
Cellular Target Engagement Assays
These assays directly measure the binding of an inhibitor to Pin1 within a cellular context. One common method is a competition-based assay where cells are treated with the inhibitor, and the displacement of a known, often biotinylated, Pin1-binding probe is measured.[1] Another approach is the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of Pin1 by the inhibitor in cell lysates or intact cells.
Western Blotting for Downstream Substrates
Pin1 regulates the stability and activity of many proteins. Inhibition of Pin1 can therefore lead to changes in the levels or phosphorylation status of its downstream substrates. Western blotting can be used to monitor these changes. For example, Pin1 inhibition has been shown to affect the levels of proteins such as c-Myc, Cyclin E, and β-catenin.[1][13]
Caption: Simplified signaling pathways affected by Pin1 inhibition.
Phenotypic Assays
Ultimately, the goal of a Pin1 inhibitor is to elicit a specific cellular response, such as inhibiting cancer cell growth. Therefore, phenotypic assays are a critical component of the validation process. These can include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To measure the effect of the inhibitor on cell growth.[7][9][14]
-
Cell Cycle Analysis: To determine if the inhibitor causes arrest at a specific phase of the cell cycle.[7][13]
-
Apoptosis Assays: To assess whether the inhibitor induces programmed cell death.[7]
Comparative Data for Pin1 Inhibitors
The following tables summarize publicly available data for several known Pin1 inhibitors across different assays. This data is intended for comparative purposes and may vary depending on the specific experimental conditions.
Table 1: Biochemical and Biophysical Assay Data for Selected Pin1 Inhibitors
| Inhibitor | PPIase Assay (Ki/IC50) | Fluorescence Polarization (Ki) | Isothermal Titration Calorimetry (Kd) |
| Juglone | ~200 nM (IC50)[4] | - | - |
| ATRA | ~3 µM (IC50)[4] | - | - |
| KPT-6566 | ~27 nM (Ki) | - | - |
| D-PEPTIDE | 20 nM (Ki)[1] | - | - |
| BJP-06-005-3 | 48 nM (Ki, apparent)[1] | - | - |
| VS1 | 6.4 µM (IC50)[4][5] | - | - |
| VS2 | 29.3 µM (IC50)[4][5] | - | - |
| HWH8-33 | Micromolar range[7][9] | - | - |
| HWH8-36 | Micromolar range[7][9] | - | - |
Table 2: Cellular Assay Data for Selected Pin1 Inhibitors
| Inhibitor | Cell Viability (IC50) | Notes |
| ATRA | Gastric cancer cells (HGC-27, MKN45)[13] | Induces Pin1 degradation.[4] |
| KPT-6566 | - | Covalent inhibitor, promotes Pin1 degradation.[10] |
| BJP-06-005-3 | PDAC cells[1] | Potent cellular target engagement.[1] |
| HWH8-33 | 0.15 - 32.32 µg/mL (various cancer cell lines)[7][9] | Induces G2/M arrest and apoptosis.[7] |
| HWH8-36 | 0.15 - 32.32 µg/mL (various cancer cell lines)[7][9] | Induces G2/M arrest and apoptosis.[7] |
Experimental Protocols
PPIase Isomerase Inhibition Assay (Chymotrypsin-coupled)
-
Reagents:
-
Procedure:
-
Pre-incubate GST-Pin1 with various concentrations of the test inhibitor for a specified time (e.g., 12 hours at 4°C).[1]
-
Initiate the reaction by adding the peptide substrate and chymotrypsin.
-
Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage by chymotrypsin.
-
Calculate the rate of reaction and determine the IC50 or Ki value for the inhibitor.
-
Fluorescence Polarization Binding Assay
-
Reagents:
-
Binding Buffer.
-
Recombinant Pin1.
-
Fluorescently labeled peptide probe (e.g., N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal).[1]
-
Test inhibitor.
-
-
Procedure:
-
In a microplate, combine Pin1, the fluorescent probe, and varying concentrations of the test inhibitor.
-
Incubate to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization as a function of inhibitor concentration to determine the Ki value.
-
Cellular Thermal Shift Assay (CETSA)
-
Reagents:
-
Cultured cells.
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies for Western blotting.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat each aliquot to a different temperature.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the amount of soluble Pin1 remaining in the supernatant at each temperature by Western blotting.
-
The binding of the inhibitor will stabilize Pin1, resulting in more soluble protein at higher temperatures compared to the control.
-
Conclusion
Confirming Pin1 inhibition requires a multi-pronged approach that combines biochemical, biophysical, and cellular assays. By systematically evaluating a compound's ability to inhibit Pin1's enzymatic activity, directly bind to the protein, and engage the target in a cellular context to produce a desired phenotype, researchers can build a strong and compelling case for its mechanism of action. The use of such orthogonal assays is indispensable for the successful development of potent and selective Pin1 inhibitors for therapeutic applications.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 3. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Prolyl Isomerase Substrate Specificity: The Case of Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Specificity of Prolyl Isomerase Substrates
The study of prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, is critical for understanding numerous cellular processes, from protein folding to cell signaling. The three main families of PPIases—cyclophilins (CyPs), FK506-binding proteins (FKBPs), and parvulins (e.g., Pin1)—exhibit distinct structural features and substrate specificities. This guide provides a comparative analysis of the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA, highlighting its specificity for the Pin1 parvulin family and the resulting low cross-reactivity with cyclophilins and FKBPs.
High Specificity of Pin1 for Phosphorylated or Acidic Residues
The peptidyl-prolyl isomerase Pin1 is unique among PPIases as it specifically recognizes and isomerizes pSer/Thr-Pro motifs (a proline residue preceded by a phosphorylated serine or threonine).[1][2][3] This specificity is crucial for its role in regulating the function of mitotic and other phosphoproteins.[3][4]
The chromogenic substrate, Succinyl-Ala-Glu -Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), is designed to mimic this natural preference. The negatively charged glutamate (Glu) residue at the P-1 position (relative to proline) serves as a phosphomimetic, fitting into the phosphate-binding pocket of Pin1's active site.[5][6][7] Consequently, Suc-Ala-Glu-Pro-Phe-pNA is a highly specific substrate for assaying Pin1 activity.[5][7]
Due to this targeted design, direct quantitative data on the cross-reactivity of Suc-Ala-Glu-Pro-Phe-pNA with other prolyl isomerase families, such as cyclophilins and FKBPs, is scarce in the literature. These families do not share Pin1's requirement for a preceding phosphorylated or acidic residue. Instead, they show preference for different amino acids at the P-1 position, which underscores the fundamental basis for the low cross-reactivity.
Comparative Kinetics with Preferred Substrates
To illustrate the distinct substrate preferences that limit cross-reactivity, the following table summarizes the kinetic performance of each major prolyl isomerase family with its respective optimal chromogenic substrate. The catalytic efficiency (kcat/Km) serves as a key metric for comparing substrate specificity.
| Prolyl Isomerase Family | Enzyme Example | Preferred Chromogenic Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Parvulins | Human Pin1 | Ac-Phe-Phe-pSer -Pro-Arg-pNA¹ | N/A | N/A | 4.23 x 10³[8] |
| Cyclophilins | Human Cyclophilin A | Suc-Ala-Ala -Pro-Phe-pNA | 0.87[9] | 12,700[9] | 1.46 x 10⁷[9][10] |
| FKBPs | Human FKBP12 | Suc-Ala-Leu -Pro-Phe-pNA | 0.52[9] | 344[9] | 6.62 x 10⁵[9] |
¹Data for a representative phosphorylated peptide substrate is used for Pin1, as it more accurately reflects its biological specificity than the glutamate-containing mimic. Direct kcat and Km values for this substrate were not detailed in the cited source.
The data clearly demonstrates that each isomerase family has evolved a distinct active site, leading to catalytic efficiencies that are several orders of magnitude higher for their preferred substrates compared to others. The high efficiency of Cyclophilin A with the "Ala" substrate and FKBP12 with the "Leu" substrate contrasts sharply with the structural requirements of Pin1's active site, explaining the low cross-reactivity of the "Glu" substrate with these enzymes.
Experimental Protocols
The kinetic parameters presented above are typically determined using a chymotrypsin-coupled spectrophotometric assay. This method leverages the stereospecificity of the protease α-chymotrypsin, which only cleaves the trans isomer of the X-Pro-Phe peptide bond.
Chymotrypsin-Coupled PPIase Assay
Objective: To measure the rate of cis to trans isomerization of a prolyl-containing peptide substrate catalyzed by a PPIase.
Principle:
-
The peptide substrate (e.g., Suc-Ala-X-Pro-Phe-pNA) exists in a solution at equilibrium between its cis and trans conformers.
-
α-Chymotrypsin is added to the reaction. It rapidly cleaves the abundant trans isomers, releasing the chromophore p-nitroaniline (pNA), which absorbs light at ~400 nm. This results in an initial burst of absorbance.
-
The subsequent, slower phase of the reaction is rate-limited by the isomerization of the remaining cis isomers to the trans form, which are then immediately cleaved by chymotrypsin.
-
The addition of a PPIase accelerates this second phase. The first-order rate constant of this phase is directly proportional to the PPIase activity.
Materials:
-
PPIase enzyme (e.g., Human Cyclophilin A, FKBP12, or Pin1)
-
Peptide Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at ~400 nm, often temperature-controlled (e.g., 0-10°C to slow the uncatalyzed thermal isomerization).
Procedure:
-
Prepare stock solutions of the PPIase, substrate, and α-chymotrypsin in the assay buffer.
-
In a cuvette, pre-equilibrate the assay buffer and the PPIase enzyme to the desired temperature (e.g., 10°C).
-
Add α-chymotrypsin to the cuvette.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately begin monitoring the change in absorbance at ~400 nm over time.
-
The data is fitted to a first-order rate equation to determine the observed rate constant (k_obs).
-
The catalytic efficiency (kcat/Km) is determined by plotting k_obs against a range of enzyme concentrations. The slope of this line is equal to (kcat/Km) * [cis-substrate].[9]
Visualizing Workflows and Relationships
To better understand the experimental process and the specificity of these enzymes, the following diagrams are provided.
Caption: Workflow of the chymotrypsin-coupled PPIase assay.
Caption: Specificity of prolyl isomerases for their preferred substrates.
References
- 1. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death Associated Protein Kinase 1 Phosphorylates Pin1 and Inhibits its Prolyl Isomerase Activity and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]
- 6. Suc-Ala-Glu-Pro-Phe-pNA peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biokin.com [biokin.com]
- 10. pnas.org [pnas.org]
A Comparative Guide to Pin1 Inhibition Assays: Reproducibility and Performance
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of Pin1 inhibition is critical for the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of the widely used chymotrypsin-coupled assay utilizing the substrate Suc-Ala-Glu-Pro-Phe-pNA and alternative methods, focusing on their performance, reproducibility, and experimental protocols.
The peptidyl-prolyl isomerase Pin1 is a key regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease. Consequently, the identification of potent and specific Pin1 inhibitors is a significant area of research. The chymotrypsin-coupled assay with the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA has been a standard method for assessing Pin1 activity and inhibition. However, a variety of alternative assays have emerged, offering different advantages in terms of throughput, sensitivity, and assay format. This guide will delve into the specifics of these assays to aid researchers in selecting the most appropriate method for their needs.
Comparison of Pin1 Inhibition Assay Performance
The selection of an appropriate assay for determining Pin1 inhibition is a critical decision in any drug discovery pipeline. The choice depends on various factors, including the required throughput, sensitivity, cost, and the nature of the compounds being screened. Below is a summary of the performance characteristics of the chymotrypsin-coupled assay and its primary alternatives.
| Assay Method | Principle | Throughput | Sensitivity | Key Performance Metrics |
| Chymotrypsin-Coupled Assay | Enzymatic. Pin1 isomerizes the substrate, making it susceptible to cleavage by chymotrypsin, which releases a chromogenic product. | Low to Medium | Micromolar range | IC50 values are commonly reported. Reproducibility data (CV%) is not consistently published. |
| Fluorescence Polarization (FP) | Binding. Measures the change in polarization of a fluorescently labeled ligand upon binding to Pin1. | High | Nanomolar to Micromolar | Z'-factor > 0.5 is considered excellent for HTS.[1][2] For a similar kinase assay, a CV of <5% has been reported.[3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based. Measures energy transfer between a donor and acceptor fluorophore on interacting partners. | High | Nanomolar range | Robust assays can achieve Z' > 0.8 and S/B > 15.[4] |
| AlphaScreen | Proximity-based. Relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity. | High | Picomolar to Nanomolar | Robust assays can achieve Z' of 0.7 and S/B of 19.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable data. Below are representative protocols for the key Pin1 inhibition assays discussed.
Chymotrypsin-Coupled Assay Protocol
This assay measures the isomerization of a peptide substrate by Pin1, which is then cleaved by chymotrypsin to produce a colorimetric signal.
-
Reagents:
-
Pin1 enzyme
-
Substrate: Suc-Ala-Glu-Pro-Phe-pNA (or Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test compounds (inhibitors)
-
-
Procedure:
-
Prepare a reaction mixture containing Pin1 enzyme in the assay buffer.
-
Add the test compound at various concentrations and incubate.
-
Initiate the reaction by adding the chymotrypsin and the peptide substrate.
-
Monitor the increase in absorbance at 390-405 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
Fluorescence Polarization (FP) Assay Protocol
This is a binding assay that measures the displacement of a fluorescently labeled tracer from Pin1 by a test compound.
-
Reagents:
-
Pin1 enzyme
-
Fluorescently labeled tracer peptide (e.g., a derivative of a known Pin1 substrate)
-
Assay Buffer (e.g., 100 mM Tris, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.1% NP-40)
-
Test compounds (inhibitors)
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add a solution of Pin1 enzyme and the fluorescent tracer to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
A decrease in polarization indicates displacement of the tracer by the inhibitor. Calculate the IC50 from the dose-response curve.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles of these assays, the following diagrams have been generated.
Caption: Workflow of the chymotrypsin-coupled Pin1 inhibition assay.
Caption: Principle of the Fluorescence Polarization (FP) based Pin1 inhibition assay.
Conclusion
The choice of a Pin1 inhibition assay is a critical step in the drug discovery process. While the chymotrypsin-coupled assay using Suc-Ala-Glu-Pro-Phe-pNA is a well-established method, its lower throughput and potential for interference may not be suitable for all applications. Homogeneous, high-throughput methods such as Fluorescence Polarization, TR-FRET, and AlphaScreen offer significant advantages in terms of speed, sensitivity, and miniaturization, making them ideal for large-scale screening campaigns.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Parameters of Pin1 Substrates
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, acting on a diverse array of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. Its catalytic activity modulates the conformation of its substrates, thereby influencing their stability, localization, and function. Understanding the kinetic parameters of Pin1 for its various substrates is paramount for elucidating its biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of the kinetic parameters of different Pin1 substrates, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Pin1 Substrate Kinetics
The catalytic efficiency of Pin1 varies significantly among its substrates, reflecting the diverse regulatory roles it plays in cellular signaling. The following table summarizes the key kinetic parameters—the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km)—for several well-characterized Pin1 substrates. These parameters provide a quantitative measure of the enzyme's affinity for its substrate and its ability to convert it to product.
| Substrate (Sequence) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Method | Reference |
| Model Peptides | |||||
| Suc-AEPF-pNA | - | - | 3.8 x 10⁵ | Protease-coupled Assay | [1] |
| WFYpSPR-pNA | - | - | 2.0 x 10⁷ | Protease-coupled Assay | [2] |
| Ac-FFpSPR-pNA | - | - | - | Protease-coupled Assay | [3] |
| Biological Substrates | |||||
| pCDC25c (EQPLpTPVTDL) | 6-10 (Kd for WW domain) | - | - | Fluorescence Anisotropy | [3] |
| pAPP (pT668-P669 motif) | 22 (Kd for WW domain, trans isomer) | - | - | NMR, Fluorescence, ITC | [1] |
| pAPP (AICD 24-residue peptide) | KDcis = 1.1 mM, KDtrans = 4.4 mM | kcat cis = 390 s⁻¹, kcat trans = 100 s⁻¹ | - | NMR Lineshape Analysis | [4] |
| Tau (pThr231) | - | - | - | GST pulldown, Dephosphorylation Assay | [5][6] |
Note: For some substrates, only the dissociation constant (Kd) is available, which provides an indication of binding affinity but not the full catalytic process. The data for the pAPP (AICD 24-residue peptide) represents microscopic rate constants for the cis and trans isomers.
Experimental Protocols: Methodologies for Kinetic Analysis
The determination of Pin1 kinetic parameters relies on specialized assays that can monitor the cis-trans isomerization of the prolyl bond. Two primary methods are widely employed: protease-coupled assays and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protease-Coupled Isomerase Assay
This spectrophotometric method provides a continuous assay for Pin1 activity.
Principle: A synthetic peptide substrate containing a pSer/Thr-Pro motif is designed with a C-terminal chromogenic reporter (e.g., p-nitroanilide, pNA). A protease, such as chymotrypsin or trypsin, that specifically cleaves the peptide bond C-terminal to the proline only when it is in the trans conformation is included in the reaction. Pin1-catalyzed isomerization of the cis form of the substrate to the trans form leads to its cleavage by the protease, releasing the chromophore, which can be monitored by the change in absorbance.[2][7]
Typical Protocol (Chymotrypsin-coupled):
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 35 mM HEPES, pH 7.8).
-
Substrate Preparation: Dissolve the synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) in the reaction buffer. The initial concentration of the cis isomer is a critical parameter.
-
Enzyme and Protease Preparation: Prepare solutions of purified Pin1 and chymotrypsin in the reaction buffer.
-
Assay Initiation: In a temperature-controlled cuvette (e.g., 10°C), mix the reaction buffer, chymotrypsin, and the peptide substrate.
-
Reaction Monitoring: Initiate the reaction by adding Pin1. Immediately monitor the increase in absorbance at the appropriate wavelength for the released chromophore (e.g., 390 nm for pNA) over time using a spectrophotometer.
-
Data Analysis: The initial velocity of the reaction is determined from the linear phase of the absorbance curve. By varying the substrate concentration, the Michaelis-Menten parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation. kcat is then calculated from Vmax and the enzyme concentration.
NMR-Based Assays
NMR spectroscopy offers a powerful tool to directly observe the cis and trans isomers of the substrate and monitor their interconversion in real-time.
Principle: 1H or 13C NMR spectra of the substrate will show distinct signals for the cis and trans conformers. The addition of Pin1 accelerates the exchange between these two states, leading to changes in the NMR spectrum, such as line broadening or the appearance of cross-peaks in 2D exchange spectroscopy (EXSY or ROESY) experiments. By analyzing these changes, the rates of isomerization can be determined.[4]
Typical Protocol (2D EXSY/ROESY):
-
Sample Preparation: Prepare a sample of the 15N or 13C-labeled substrate in a suitable NMR buffer.
-
Initial Spectrum: Acquire a 1D or 2D NMR spectrum of the substrate alone to identify the chemical shifts of the cis and trans isomers.
-
Enzyme Addition: Add a catalytic amount of purified Pin1 to the NMR tube.
-
EXSY/ROESY Data Acquisition: Acquire a series of 2D EXSY or ROESY spectra with varying mixing times.
-
Data Analysis: The appearance and build-up of cross-peaks between the cis and trans signals with increasing mixing time are indicative of chemical exchange. The rate constants for the cis-to-trans (kct) and trans-to-cis (ktc) isomerization can be quantified by analyzing the intensities of the diagonal and cross-peaks.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Pin1 in Cell Cycle Regulation.
Caption: Pin1 in Alzheimer's Disease Pathways.
References
- 1. Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at Thr668 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Affinity of Pin1 Variants [mdpi.com]
- 3. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Pin1 or Microtubule Binding on Dephosphorylation of FTDP-17 Mutant Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomerase Pin1 Stimulates Dephosphorylation of Tau Protein at Cyclin-dependent Kinase (Cdk5)-dependent Alzheimer Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at threonine668 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pin1 Activity Assays: A Comparative Review
For researchers, scientists, and professionals in drug development, the accurate measurement of Pin1 enzymatic activity is crucial for understanding its role in cellular processes and for the discovery of novel therapeutics. This guide provides a detailed comparison of the widely used chromogenic assay utilizing the substrate Suc-Ala-Glu-Pro-Phe-pNA and its key alternatives.
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular signaling pathways, making it a significant target in cancer and other diseases. The enzyme specifically isomerizes the peptide bond preceding a proline residue in phosphorylated serine or threonine motifs. This conformational change can profoundly impact a substrate's activity, stability, and localization. Consequently, robust and reliable assays are essential for characterizing Pin1 function and for screening potential inhibitors.
This guide delves into the specifics of the chymotrypsin-coupled colorimetric assay, a foundational method for monitoring Pin1 activity. Furthermore, it offers a comparative analysis with two prominent alternative techniques: a fluorometric assay and a fluorescence polarization assay. Each method's experimental protocol is detailed, and their performance is objectively compared through quantitative data, empowering researchers to select the most suitable assay for their specific needs.
The Chymotrypsin-Coupled Colorimetric Assay: A Classic Approach
The cornerstone of Pin1 activity measurement has been the chymotrypsin-coupled assay, which indirectly quantifies Pin1's isomerase activity through a colorimetric readout.[1] This method leverages the stereospecificity of the protease chymotrypsin.
Principle: The assay employs the chromogenic substrate N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA). Pin1 isomerizes the cis-proline bond in the substrate to the trans-conformation. Chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding proline is in the trans isomer, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA production, monitored spectrophotometrically at 390-405 nm, is therefore directly proportional to the Pin1 isomerase activity.
References
Safety Operating Guide
Proper Disposal Procedures for Suc-Ala-Glu-Pro-Phe-pNA TFA
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Laboratory Operations
This document provides detailed guidance on the proper disposal of Suc-Ala-Glu-Pro-Phe-pNA TFA, a chromogenic substrate for the peptidyl-prolyl isomerase Pin1. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended to supplement, not replace, your institution's specific safety protocols and the product's Safety Data Sheet (SDS). If an SDS is unavailable, these guidelines are based on general principles for handling similar laboratory chemicals.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Body Protection: A lab coat or other protective clothing should be worn.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedures
Disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including leftover assay solutions and rinsates, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as pipette tips, microplates, and gloves, should be collected in a designated hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of waste accumulation is recorded on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure containers are kept closed except when adding waste.
-
Store in a secondary containment tray to prevent spills.
-
Do not store incompatible chemicals together. For example, keep acidic waste separate from basic waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Quantitative Data Summary
Due to the limited availability of a specific SDS, a comprehensive quantitative data table is not possible. However, the following information has been gathered from various sources:
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₉F₃N₆O₁₃ | Product Pages |
| Molecular Weight | 796.7 g/mol | Product Pages |
| Appearance | White to off-white solid | [2] |
| Storage (Solid) | -20°C, desiccated | [3] |
| Storage (in solution) | -80°C (up to 1 year), -20°C (up to 1 month) | Product Pages |
| Purity (typical) | >99% by HPLC | [3] |
Experimental Protocol: Pin1 Enzymatic Assay
This compound is a chromogenic substrate used to measure the enzymatic activity of Pin1. The following is a generalized protocol for such an assay.
Materials:
-
Recombinant human Pin1 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of the Pin1 enzyme in the assay buffer.
-
Prepare various concentrations of the this compound substrate by diluting the stock solution in the assay buffer.
-
Add the Pin1 enzyme solution to the wells of the 96-well microplate.
-
To initiate the reaction, add the substrate solution to the wells containing the enzyme.
-
Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The increase in absorbance is due to the release of p-nitroaniline.
-
The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance versus time curve.
Visualizations
Pin1 Chromogenic Assay Workflow
References
Essential Safety and Logistics for Handling Suc-Ala-Glu-Pro-Phe-pNA TFA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling the chromogenic peptide substrate, Suc-Ala-Glu-Pro-Phe-pNA TFA. The procedural guidance herein is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
The primary acute hazards associated with this compound are related to its trifluoroacetic acid (TFA) salt component. TFA is a strong corrosive acid, and appropriate precautions must be taken to avoid contact with skin, eyes, and the respiratory tract.[1][2][3][4] The peptide component itself is a lyophilized powder and should be handled with standard precautions to avoid inhalation and contamination.[5]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form and when preparing solutions, the following personal protective equipment is mandatory to minimize exposure.[6][7]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles or safety glasses with side shields.[6][7] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable gloves resistant to acids. Check manufacturer's compatibility data. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect against minor spills. |
| Apron | A PVC or other chemically resistant apron is recommended when handling larger quantities.[6] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[1][8] |
| Respirator | May be required for large spills or in situations with inadequate ventilation.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]
-
Conduct all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of the powder and any potential TFA vapors.[1][8]
-
Use appropriate tools (e.g., spatulas) for transferring the solid material.
2. Solution Preparation:
-
When dissolving the peptide, add the solvent to the solid.
-
If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent reaction.[6]
3. Storage:
-
Solid Peptide: Store in a cool, dry, and well-ventilated area, typically at -20°C for long-term stability.[5][9][10] Keep the container tightly sealed and protected from moisture and light.[9][11]
-
Stock Solutions: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[9][11]
-
Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[1][4]
Spill and Emergency Procedures
| Situation | Action |
| Small Spill (<50 mL in a fume hood) | Absorb the spill with an inert material like vermiculite or sand. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[8] |
| Large Spill (>50 mL or outside a fume hood) | Evacuate the immediate area and alert others. If safe to do so, close the laboratory door and post a warning sign. Contact your institution's emergency response team.[1][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.[1][8] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][8] |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to the presence of trifluoroacetic acid.
-
Solid Waste: Collect any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a sealed, appropriately labeled hazardous waste container. Do not pour down the drain.[1] The container should be compatible with acidic waste.
-
Disposal Request: Follow your institution's guidelines for hazardous waste disposal, which typically involves submitting a request for pickup by the environmental health and safety department.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. amherst.edu [amherst.edu]
- 3. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. msds.bachem.com [msds.bachem.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
